2,5-Dimethylhexane-1,6-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
49623-11-2 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2,5-dimethylhexane-1,6-diol |
InChI |
InChI=1S/C8H18O2/c1-7(5-9)3-4-8(2)6-10/h7-10H,3-6H2,1-2H3 |
InChI Key |
OQYKKQQLTKPGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)CO)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Structure and Bonding of 2,5-Dimethylhexane-1,6-diol
This technical guide provides a comprehensive analysis of the chemical structure and bonding of 2,5-dimethylhexane-1,6-diol, a chiral diol with applications in polymer chemistry and as a precursor in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Identity and Nomenclature
This compound is a member of the vicinal diol family, characterized by two hydroxyl groups attached to a hexane backbone. The presence of methyl groups at the second and fifth carbon atoms introduces chirality to the molecule.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol |
| CAS Number | 33694-23-4 |
| SMILES Notation | CC(CO)CCC(C)CO |
| InChI Key | LBHXBTZBIHWHCF-UHFFFAOYSA-N |
Molecular Structure and Stereochemistry
The core of this compound is a six-carbon hexane chain. Two primary hydroxyl (-OH) groups are attached to the first and sixth carbon atoms. Two methyl (-CH₃) groups are substituted at the second and fifth carbon positions.
The carbons at positions 2 and 5 are chiral centers, leading to the existence of three possible stereoisomers:
-
(2R, 5R)-2,5-Dimethylhexane-1,6-diol
-
(2S, 5S)-2,5-Dimethylhexane-1,6-diol
-
meso-2,5-Dimethylhexane-1,6-diol
The (2R, 5R) and (2S, 5S) isomers are enantiomers, while the meso form is achiral due to an internal plane of symmetry. The stereochemistry of the diol significantly influences its physical properties and its behavior in chiral synthesis.
Skeletal structure of this compound.
Bonding Analysis
The bonding within the this compound molecule is exclusively covalent. The carbon skeleton is formed through single covalent bonds (sigma bonds) resulting from the overlap of sp³ hybrid orbitals of adjacent carbon atoms.
| Bond Type | Hybridization | Description |
| C-C | sp³ - sp³ | Sigma (σ) bond formed by the head-on overlap of sp³ hybrid orbitals. |
| C-H | sp³ - s | Sigma (σ) bond formed by the overlap of a carbon sp³ hybrid orbital and a hydrogen 1s orbital. |
| C-O | sp³ - sp³ | Sigma (σ) bond formed by the overlap of a carbon sp³ hybrid orbital and an oxygen sp³ hybrid orbital. |
| O-H | sp³ - s | Sigma (σ) bond formed by the overlap of an oxygen sp³ hybrid orbital and a hydrogen 1s orbital. |
The geometry around each carbon atom is tetrahedral, with bond angles approximating 109.5°. The geometry around the oxygen atoms of the hydroxyl groups is bent, with a bond angle slightly less than 109.5° due to the presence of two lone pairs of electrons.
The primary intermolecular force in this compound is hydrogen bonding, which occurs between the hydroxyl groups of adjacent molecules. The hydrogen atom of one hydroxyl group is attracted to the lone pair of electrons on the oxygen atom of a neighboring molecule. This strong intermolecular force is responsible for the relatively high boiling point and viscosity of this diol compared to alkanes of similar molecular weight.
Van der Waals forces, specifically London dispersion forces, also contribute to the intermolecular attractions. These forces arise from temporary fluctuations in electron distribution and increase with the size and surface area of the molecule.
Hydrogen bonding between two diol molecules.
Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure and intermolecular forces.
| Property | Value |
| Melting Point | 45-50 °C |
| Boiling Point | 245-247 °C at 760 mmHg |
| Density | 0.93 g/cm³ |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Insoluble in nonpolar solvents (e.g., hexane). |
| Appearance | White to off-white crystalline solid. |
Experimental Protocols for Structural Elucidation
The structure of this compound is typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR: Provides information about the number and types of hydrogen atoms. The spectrum would show distinct signals for the hydroxyl protons, methine protons (at C2 and C5), methylene protons (at C1, C3, C4, and C6), and methyl protons.
-
¹³C NMR: Indicates the number of different carbon environments. The spectrum would display unique peaks for each carbon atom in the molecule.
IR spectroscopy is used to identify the functional groups present. A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl groups, confirming the presence of the diol functionality. C-H stretching and bending vibrations would also be observed.
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M⁺) would correspond to the molecular weight of this compound.
Workflow for the structural elucidation of this compound.
Conclusion
The chemical structure and bonding of this compound are well-defined by the principles of organic chemistry. Its hexane backbone with two primary hydroxyl and two methyl groups gives rise to its characteristic properties, including chirality and strong intermolecular hydrogen bonding. The combination of covalent bonding within the molecule and hydrogen bonding between molecules dictates its physical state, solubility, and thermal properties. The structural confirmation is routinely achieved through standard spectroscopic methods, providing a complete picture of this versatile chemical compound.
An In-depth Technical Guide to 2,5-Dimethylhexane-1,6-diol: IUPAC Nomenclature, Synonyms, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,5-Dimethylhexane-1,6-diol, a diol of interest in various chemical and pharmaceutical research fields. This document covers its systematic nomenclature according to IUPAC standards, common synonyms, physicochemical properties, and a detailed experimental protocol for its synthesis.
IUPAC Nomenclature and Synonyms
The systematic name for the compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] This name is derived from the following structural features:
-
Hexane : The longest continuous carbon chain contains six carbon atoms.
-
1,6-diol : Two hydroxyl (-OH) groups are attached to the first and sixth carbon atoms of the main chain.
-
2,5-dimethyl : Two methyl (-CH₃) groups are attached to the second and fifth carbon atoms of the main chain.
Commonly encountered synonyms for this compound are often database identifiers and include:
Stereoisomers of this compound also exist, such as (2S,5S)-2,5-Dimethyl-hexane-1,6-diol and (2R,5S)-2,5-dimethylhexane-1,6-diol.
Nomenclature Breakdown
References
An In-depth Technical Guide to the Stereoisomers of 2,5-Dimethylhexane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of 2,5-dimethylhexane-1,6-diol, a chiral diol with applications in asymmetric synthesis and as a building block in medicinal chemistry. This document details the synthesis, characterization, and physical properties of the enantiomeric pair, (2S,5S)- and (2R,5R)-2,5-dimethylhexane-1,6-diol, and the achiral meso-diastereomer, (2R,5S)-2,5-dimethylhexane-1,6-diol.
Introduction to Stereoisomerism in this compound
This compound possesses two stereocenters at positions 2 and 5. This gives rise to a total of three stereoisomers: a pair of enantiomers ((2S,5S) and (2R,5R)) and a meso compound ((2R,5S)). The meso isomer is achiral due to an internal plane of symmetry. The Cahn-Ingold-Prelog priority for determining the stereochemistry at each chiral center is assigned with the hydroxylmethyl group being the highest priority, followed by the carbon chain, the methyl group, and finally the hydrogen atom.
The distinct spatial arrangement of the substituents in these stereoisomers leads to different physical properties and biological activities, making their individual synthesis and characterization crucial for applications in fields such as drug development and materials science.
Stereochemical Relationships
The relationship between the three stereoisomers of this compound can be visualized as follows:
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylhexane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylhexane-1,6-diol is a branched-chain aliphatic diol with the molecular formula C₈H₁₈O₂.[1] As a difunctional molecule, it possesses two primary hydroxyl groups, making it a candidate for various chemical syntheses, including the formation of polyesters, polyurethanes, and other polymers. Its potential applications in drug development may lie in its use as a linker or a building block for more complex molecules. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. Due to a notable lack of experimentally-derived data in publicly available literature for this specific diol, this document also presents data for its close isomer, 2,5-dimethylhexane-2,5-diol, for comparative purposes and provides generalized experimental methodologies applicable to diols.
Physical Properties
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₂ | PubChem[1] |
| Molecular Weight | 146.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 49623-11-2 | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
Table 2: Experimental Physical Properties of 2,5-Dimethylhexane-2,5-diol (Isomer for Comparison)
| Property | Value | Source |
| Melting Point | 86-90 °C | ChemicalBook[2] |
| Boiling Point | 214-215 °C | ChemicalBook[2] |
| Density | 0.898 g/cm³ | ChemicalBook |
| Water Solubility | 140 g/L at 20 °C | ChemicalBook[2] |
| Appearance | Colorless or white crystalline flakes | ChemicalBook[2] |
Chemical Properties and Reactivity
As a primary diol, this compound is expected to undergo typical reactions of primary alcohols. These include oxidation, esterification, and etherification.
Oxidation
The primary alcohol groups of this compound can be oxidized to aldehydes and subsequently to carboxylic acids. The choice of oxidizing agent and reaction conditions will determine the product. A systematic study on the oxidation of terminal diols using an oxoammonium salt has shown that for substrates with a hydrocarbon chain of seven or more carbons, the dialdehyde is the sole product.[3]
Esterification
This compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The reaction with a dicarboxylic acid can lead to the formation of polyesters.
Experimental Protocols
The following are detailed, generalized methodologies for the determination of key physical and chemical properties of a diol like this compound.
Determination of Melting Point
This protocol describes the determination of the melting point range of a solid organic compound using a capillary tube method.[4][5][6][7]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Pack the capillary tube with the sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the packed capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the last solid crystal melts (the end of the melting range).
-
Repeat the measurement at least twice for accuracy.
Determination of Boiling Point
This protocol outlines the micro-boiling point determination using a Thiele tube.[8][9][10]
Materials:
-
Thiele tube
-
Thermometer
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Heat-resistant mineral oil
-
Sample of this compound
-
Bunsen burner or heating mantle
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Add a small amount of the diol sample to the small test tube.
-
Place the capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.
-
Immerse the assembly in the Thiele tube, making sure the top of the sample is below the oil level.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is the boiling point.
Determination of Solubility
This protocol describes a qualitative method for determining the solubility of a compound in various solvents.[11][12][13][14]
Materials:
-
Test tubes and rack
-
Graduated pipettes or droppers
-
Sample of this compound
-
Solvents: Water, Ethanol, Diethyl ether, Toluene, 5% aq. HCl, 5% aq. NaOH
Procedure:
-
Place approximately 20-30 mg of the diol sample into a series of clean, dry test tubes.
-
To each test tube, add 1 mL of a different solvent.
-
Agitate each tube vigorously for 30-60 seconds.
-
Observe and record whether the compound dissolves completely, partially, or is insoluble at room temperature.
-
For samples that are insoluble at room temperature, gently warm the test tube and observe any change in solubility.
-
Record the solubility in terms of soluble, partially soluble, or insoluble for each solvent.
Synthesis of this compound
A potential synthetic route for this compound is through the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene.
Materials:
-
2,5-dimethyl-1,5-hexadiene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Hydrogen peroxide (H₂O₂) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,5-dimethyl-1,5-hexadiene in anhydrous THF.
-
Cool the flask in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution via the dropping funnel while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Slowly and carefully add the sodium hydroxide solution, followed by the dropwise addition of the hydrogen peroxide solution, keeping the temperature below 40°C with an ice bath.
-
Stir the mixture for an additional hour at room temperature.
-
Separate the aqueous and organic layers using a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by distillation or recrystallization.
Oxidation to 2,5-Dimethylhexanedial
This protocol describes a general procedure for the oxidation of a primary diol to a dialdehyde using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, suspend PCC in anhydrous DCM.
-
To this suspension, add a solution of this compound in anhydrous DCM dropwise with stirring.
-
Allow the reaction to proceed at room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2,5-Dimethylhexanedial.
Esterification to a Polyester
This protocol outlines a general procedure for the formation of a polyester from a diol and a diacid.[15]
Materials:
-
This compound
-
Adipic acid (or another diacid)
-
Esterification catalyst (e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Dean-Stark apparatus
-
Heating mantle
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of this compound and adipic acid.
-
Add a catalytic amount of p-toluenesulfonic acid and toluene.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture and dissolve it in a suitable solvent.
-
Wash the solution with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the polyester.
Visualization of Experimental Workflow
As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
References
- 1. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]
- 3. Oxidation of terminal diols using an oxoammonium salt: a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pennwest.edu [pennwest.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of (2S,5S)-2,5-Dimethyl-hexane-1,6-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a key synthesis route for (2S,5S)-2,5-Dimethyl-hexane-1,6-diol, a chiral diol with applications in asymmetric synthesis and as a building block in the development of novel therapeutics. The described method focuses on the highly stereoselective synthesis starting from a readily available diene.
Core Synthesis Route: Asymmetric Hydroboration of 2,5-Dimethyl-1,5-hexadiene
The most prominently documented and effective method for the synthesis of (2S,5S)-2,5-Dimethyl-hexane-1,6-diol is the asymmetric hydroboration of 2,5-dimethyl-1,5-hexadiene, followed by an oxidative workup. This method, pioneered by Herbert C. Brown and G. Zweifel, utilizes a chiral hydroborating agent to achieve high enantioselectivity.
The overall transformation can be visualized as a two-step process:
-
Asymmetric Hydroboration: The prochiral diene, 2,5-dimethyl-1,5-hexadiene, reacts with a chiral hydroborating agent, typically monoisopinocampheylborane, to form a chiral organoborane intermediate. The stereochemistry of the diol is established in this step.
-
Oxidative Workup: The organoborane intermediate is then oxidized, usually with alkaline hydrogen peroxide, to yield the desired (2S,5S)-2,5-Dimethyl-hexane-1,6-diol.
A logical workflow for this synthesis is presented below:
Figure 1: General workflow for the synthesis of (2S,5S)-2,5-Dimethyl-hexane-1,6-diol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric hydroboration route.
| Parameter | Value | Reference |
| Starting Material | 2,5-Dimethyl-1,5-hexadiene | J. Am. Chem. Soc. 1980, 102, 7578-7579 |
| Reagent | Monoisopinocampheylborane | J. Am. Chem. Soc. 1980, 102, 7578-7579 |
| Solvent | Tetrahydrofuran (THF) | J. Am. Chem. Soc. 1980, 102, 7578-7579 |
| Reaction Temperature | 0 °C to room temperature | J. Am. Chem. Soc. 1980, 102, 7578-7579 |
| Oxidizing Agent | Sodium Hydroxide, Hydrogen Peroxide | J. Am. Chem. Soc. 1980, 102, 7578-7579 |
| Yield | 75% | J. Am. Chem. Soc. 1980, 102, 7578-7579 |
| Enantiomeric Excess (ee) | 98% | J. Am. Chem. Soc. 1980, 102, 7578-7579 |
Detailed Experimental Protocol
The following protocol is adapted from the procedure described by H.C. Brown and G. Zweifel in the Journal of the American Chemical Society.
Materials:
-
2,5-Dimethyl-1,5-hexadiene
-
(+)-α-Pinene (of high optical purity)
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Septum and nitrogen inlet
-
Addition funnel
-
Ice bath
-
Standard glassware for extraction and distillation
Procedure:
Part 1: Preparation of Monoisopinocampheylborane
-
A dry, nitrogen-flushed round-bottom flask is charged with a solution of (+)-α-pinene in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
Borane-dimethyl sulfide complex (BMS) is added dropwise to the stirred solution of α-pinene.
-
The reaction mixture is stirred at 0 °C for 4 hours to ensure the complete formation of diisopinocampheylborane as a white precipitate.
-
To this slurry, an equimolar amount of 2,3-dimethyl-2-butene is added to selectively react with any unreacted borane.
-
The mixture is then allowed to warm to room temperature and stirred for an additional 2 hours to complete the formation of monoisopinocampheylborane.
Part 2: Asymmetric Hydroboration
-
The freshly prepared solution of monoisopinocampheylborane in THF is cooled to 0 °C.
-
A solution of 2,5-dimethyl-1,5-hexadiene in anhydrous THF is added dropwise to the stirred monoisopinocampheylborane solution.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-16 hours.
Part 3: Oxidative Workup and Purification
-
The reaction mixture containing the organoborane intermediate is cooled in an ice bath.
-
A solution of 3M sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 40 °C.
-
After the addition is complete, the mixture is stirred at room temperature for 4-6 hours.
-
The aqueous layer is separated and extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.
-
The crude product is then purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., ether/hexane) to afford pure (2S,5S)-2,5-Dimethyl-hexane-1,6-diol.
The logical relationship between the key steps of the experimental protocol is illustrated below:
Figure 2: Step-by-step experimental workflow.
An In-depth Technical Guide on the Theoretical Properties of 2,5-Dimethylhexane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of 2,5-Dimethylhexane-1,6-diol, a chiral aliphatic diol. Due to a notable lack of extensive experimental data in publicly accessible literature, this document emphasizes computationally predicted physicochemical properties, spectroscopic data, and potential synthetic routes. This guide is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this molecule, particularly in the fields of materials science and drug development, by providing a robust theoretical framework to guide future experimental work.
Introduction
This compound is a C8 aliphatic diol with the chemical formula C8H18O2. Its structure features two primary alcohol functionalities and two chiral centers at positions 2 and 5. The presence of these chiral centers gives rise to three possible stereoisomers: (2R,5R), (2S,5S), and the meso compound (2R,5S). The structural characteristics of this compound, such as its hydroxyl groups capable of hydrogen bonding and its flexible aliphatic backbone, suggest its potential utility as a monomer in polymer synthesis, a chiral building block in asymmetric synthesis, or as a scaffold in the design of novel therapeutic agents. This guide summarizes the available theoretical data to facilitate further investigation into its properties and applications.
Theoretical Physicochemical Properties
The physicochemical properties of this compound have been estimated using computational models. These predicted values are essential for designing synthetic and purification protocols, as well as for understanding its potential behavior in biological systems. A summary of these properties is presented in Table 1. For comparative purposes, experimental data for the isomeric compound, 2,5-dimethylhexane-2,5-diol, are included where available.
| Property | This compound (Predicted) | 2,5-Dimethylhexane-2,5-diol (Experimental/Predicted) | Reference |
| Molecular Formula | C8H18O2 | C8H18O2 | [1][2] |
| Molecular Weight | 146.23 g/mol | 146.23 g/mol | [1][2] |
| IUPAC Name | This compound | 2,5-dimethylhexane-2,5-diol | [1][2] |
| CAS Number | 49623-11-2 | 110-03-2 | [1][2] |
| Density | 0.935 g/cm³ | 0.898 g/cm³ | [1][2] |
| Boiling Point | 243.3 °C at 760 mmHg | 214-215 °C at 760 mmHg | [1][2] |
| Melting Point | Not available | 86-90 °C | [2] |
| Flash Point | 126.1 °C | 126 °C | [1][2] |
| XLogP3 | 1.2 | 0.21 | [1][2] |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | 40.5 Ų | [1] |
| Exact Mass | 146.130679813 Da | 146.130679813 Da | [1] |
| Refractive Index | 1.45 | 1.4429 | [1][2] |
| Solubility | Soluble in polar solvents (predicted) | Soluble in water, acetone, ethanol | [2] |
Spectroscopic Properties (Predicted)
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the methyl groups, the methylene groups in the backbone, the methine protons at the chiral centers, the protons of the hydroxymethyl groups, and the hydroxyl protons. The chemical shifts and splitting patterns will be influenced by the neighboring protons.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is anticipated to display four unique carbon signals for a symmetrical isomer, corresponding to the methyl carbons, the C3 and C4 methylene carbons, the C2 and C5 methine carbons, and the C1 and C6 hydroxymethyl carbons.
Predicted FT-IR Spectrum
The predicted FT-IR spectrum of this compound would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the alcohol functional groups. Other significant peaks would include C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations around 1050-1150 cm⁻¹.
Predicted Mass Spectrum
The predicted electron ionization mass spectrum (EI-MS) of this compound would likely not show a prominent molecular ion peak (m/z = 146.13) due to the facile fragmentation of aliphatic alcohols. Key fragmentation pathways would involve the loss of water (M-18), cleavage of the C-C bonds adjacent to the oxygen atom, and other characteristic fragmentations of the hydrocarbon chain.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis and analysis of this compound is not available in the reviewed literature, a plausible and robust synthetic route can be proposed based on established organic chemistry reactions.
Proposed Synthesis: Reduction of Dimethyl 2,5-Dimethyladipate
A common and effective method for the synthesis of 1,6-diols is the reduction of the corresponding dicarboxylic acid or its ester. The synthesis of this compound can be envisioned through the reduction of dimethyl 2,5-dimethyladipate.
Reaction Scheme:
Detailed Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: A solution of dimethyl 2,5-dimethyladipate in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
Reduction: A suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same anhydrous ether is placed in the reaction flask and cooled in an ice bath. The solution of the diester is then added dropwise to the LiAlH₄ suspension with vigorous stirring. The reaction is highly exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting diester.
-
Quenching: Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling. This procedure is crucial for the safe decomposition of the excess reducing agent and the formation of a granular precipitate of aluminum salts.
-
Workup and Purification: The resulting mixture is filtered, and the solid residue is washed with additional ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from an appropriate solvent system.
Analytical Characterization Workflow
The following workflow outlines the standard procedures for the analytical characterization of the synthesized this compound.
References
An In-depth Technical Guide to Diols in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diols, organic compounds containing two hydroxyl (-OH) functional groups, are fundamental building blocks in the field of polymer chemistry. Their ability to react with other difunctional or multifunctional monomers, such as dicarboxylic acids and diisocyanates, allows for the synthesis of a vast array of polymeric materials with tailored properties. This technical guide provides a comprehensive overview of the role of diols in polymerization, focusing on their classification, synthesis of key polymers, and detailed experimental methodologies.
Classification of Diols
Diols are broadly classified based on the relative position of the two hydroxyl groups on the carbon chain. The most common classifications are:
-
Geminal diols: Both hydroxyl groups are attached to the same carbon atom. These are often unstable and tend to dehydrate to form carbonyl compounds.
-
Vicinal diols (Glycols): The hydroxyl groups are on adjacent carbon atoms. This is a common and stable arrangement.
-
α,ω-diols: The hydroxyl groups are located at the terminal positions of a carbon chain.
The choice of diol, including its chain length, rigidity, and the presence of other functional groups, is a critical determinant of the final polymer's characteristics, such as its flexibility, thermal stability, and crystallinity.
Core Polymerization Reactions Involving Diols
Diols primarily participate in step-growth polymerization reactions, which can be broadly categorized into polycondensation and polyaddition.
Polycondensation
Polycondensation reactions involving diols typically result in the formation of polyesters. The reaction proceeds between a diol and a dicarboxylic acid (or its derivative, such as a diacid chloride or diester), with the elimination of a small molecule like water.[1] The general equation for polyester formation from a diol and a dicarboxylic acid is:
n HO-R-OH + n HOOC-R'-COOH → H-[O-R-O-CO-R'-CO]n-OH + (2n-1) H₂O
This equilibrium reaction is typically driven to completion by the continuous removal of the water byproduct, often through the application of high temperatures and vacuum.[2]
Polyaddition
In polyaddition reactions, monomers react to form a polymer without the loss of any small molecules. A prominent example is the synthesis of polyurethanes, where a diol reacts with a diisocyanate.[3] The hydrogen atom from the hydroxyl group of the diol adds to the nitrogen atom of the isocyanate group, forming a urethane linkage.[3]
n HO-R-OH + n OCN-R'-NCO → -[O-R-O-CO-NH-R'-NH-CO]n-
Common Diols in Polymer Synthesis: A Data Summary
The selection of the diol monomer is a critical step in designing a polymer with desired properties. The following table summarizes the quantitative data for several diols commonly employed in polymer synthesis.
| Diol | Chemical Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Ethylene Glycol | HOCH₂CH₂OH | 62.07[4][5] | -12.9 | 197.3[6] |
| 1,4-Butanediol | HO(CH₂)₄OH | 90.12 | 20.1 | 229 |
| 1,6-Hexanediol | HO(CH₂)₆OH | 118.17[7][8] | 42[9] | 250[7][8] |
| Bisphenol A | (CH₃)₂C(C₆H₄OH)₂ | 228.29[10] | 158-159[2][10] | 220 (at 4 mmHg)[10] |
| Isosorbide | C₆H₁₀O₄ | 146.14[11][12] | 61-64[11] | 175 (at 2 mmHg) |
Experimental Protocols
Synthesis of Poly(butylene succinate) (PBS) via Polycondensation
Poly(butylene succinate) is a biodegradable polyester synthesized from 1,4-butanediol and succinic acid. The synthesis is typically a two-step process involving esterification followed by polycondensation.[2]
Materials:
-
Succinic acid (SA)
-
1,4-butanediol (BDO)
-
Catalyst (e.g., titanium (IV) butoxide (TNBT) or titanium (IV) isopropoxide (TTIP))[11]
-
Nitrogen gas supply
-
Reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.[2]
Procedure:
-
Esterification:
-
Charge the reactor with equimolar amounts of succinic acid and 1,4-butanediol. A slight excess of BDO (up to 10 mol%) can be used.[9][11]
-
Add the catalyst (e.g., 0.1 mol% relative to the diol).
-
Heat the reactor to a temperature between 150°C and 190°C under a nitrogen atmosphere with constant stirring.[2][11]
-
Water, the byproduct of the esterification reaction, will begin to distill off. Continue this step until the distillation of water ceases, indicating the formation of PBS oligomers.[2]
-
-
Polycondensation:
-
Increase the temperature of the reactor to 220-240°C.[2]
-
Gradually apply a vacuum to the system to facilitate the removal of excess 1,4-butanediol and drive the polymerization reaction forward.
-
Continue the reaction under high vacuum until the desired molecular weight is achieved. The progress of the reaction can be monitored by measuring the viscosity of the polymer melt.
-
Once the reaction is complete, the molten PBS is extruded, cooled, and pelletized.
-
Characterization:
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Chemical Structure: Confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Synthesis of a Thermoplastic Polyurethane (TPU) via the Prepolymer Method
This protocol describes the synthesis of a thermoplastic polyurethane from a polyol (a long-chain diol), a chain extender (a short-chain diol like 1,4-butanediol), and a diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI).
Materials:
-
Polyol (e.g., Polytetrahydrofuran - PTHF)
-
4,4'-diphenylmethane diisocyanate (MDI)
-
Chain extender: 1,4-butanediol (BDO)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., Dimethylformamide - DMF, if solution polymerization is performed)
-
Nitrogen gas supply
-
Reaction vessel with a mechanical stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Prepolymer Synthesis:
-
Charge the reaction vessel with the polyol and heat it under vacuum to remove any moisture.
-
Cool the polyol to the desired reaction temperature (e.g., 60-80°C) under a nitrogen atmosphere.
-
Add a stoichiometric excess of MDI to the polyol with vigorous stirring. The NCO:OH ratio is typically greater than 1.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) to form the NCO-terminated prepolymer. The viscosity of the mixture will increase as the reaction progresses.
-
-
Chain Extension:
-
Add the chain extender (1,4-butanediol) to the prepolymer mixture with continuous stirring. The amount of chain extender is calculated to react with the remaining NCO groups.
-
The reaction is highly exothermic, and the viscosity will increase rapidly.
-
Continue stirring until the mixture becomes too viscous to stir effectively.
-
Pour the polymer onto a release surface and cure it in an oven at a specified temperature (e.g., 80-110°C) for several hours to complete the reaction.
-
Characterization:
-
Molecular Weight: Determined by GPC.
-
Thermal Properties: Analyzed using DSC and Thermogravimetric Analysis (TGA).
-
Mechanical Properties: Tensile strength, elongation at break, and hardness are measured according to standard methods (e.g., ASTM).
-
Chemical Structure: Confirmed by FTIR and NMR spectroscopy.
Visualizing Polymerization Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and workflows in diol-based polymer chemistry.
Caption: Polycondensation reaction of a diol and a dicarboxylic acid to form a polyester.
Caption: Polyaddition reaction of a diol and a diisocyanate to form a polyurethane.
Caption: A typical experimental workflow for the synthesis and characterization of diol-based polymers.
Conclusion
Diols are indispensable monomers in polymer chemistry, enabling the synthesis of a wide range of materials with diverse properties and applications. From commodity plastics to high-performance engineering polymers and biomedical materials, the versatility of diol chemistry continues to drive innovation. A thorough understanding of the principles of step-growth polymerization, coupled with precise control over experimental conditions, is paramount for the successful design and synthesis of novel diol-based polymers for advanced applications in research, medicine, and industry.
References
- 1. Polyester - Wikipedia [en.wikipedia.org]
- 2. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymersource.ca [polymersource.ca]
- 6. scispace.com [scispace.com]
- 7. aidic.it [aidic.it]
- 8. research.utwente.nl [research.utwente.nl]
- 9. Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 2,5-Dimethylhexane-1,6-diol in Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dimethylhexane-1,6-diol as a monomer in the synthesis of polyesters and polyurethanes. While specific experimental data for this monomer is limited in publicly available literature, this document outlines generalized protocols and expected outcomes based on established principles of polymer chemistry.
Introduction to this compound as a Monomer
This compound is a C8 aliphatic diol with primary hydroxyl groups, making it a suitable candidate for step-growth polymerization reactions. The presence of methyl branches along the hexane chain is expected to influence the properties of the resulting polymers by disrupting chain packing and reducing crystallinity. This can lead to polymers with lower melting points, increased solubility, and potentially altered mechanical properties compared to polymers synthesized from its linear analog, 1,6-hexanediol. These characteristics could be advantageous in applications requiring amorphous or elastomeric materials, such as in specialized drug delivery matrices or as soft segments in polyurethanes.
Application in Polyester Synthesis via Polycondensation
The primary hydroxyl groups of this compound readily react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) through polycondensation to form polyesters. The reaction can be carried out via melt or solution polymerization.
Experimental Protocol: Melt Polycondensation with Adipic Acid
This protocol describes a representative melt polycondensation of this compound with adipic acid.
Materials:
-
This compound (FW: 146.23 g/mol )
-
Adipic acid (FW: 146.14 g/mol )
-
Esterification catalyst (e.g., titanium (IV) butoxide, antimony trioxide)
-
High-vacuum pump
-
Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charging the Reactor: Equimolar amounts of this compound and adipic acid are charged into the reaction vessel. A catalytic amount of the chosen esterification catalyst (typically 200-500 ppm) is added.
-
Esterification (First Stage): The reaction mixture is heated to 180-200°C under a slow stream of inert gas (e.g., nitrogen) with continuous stirring. The water formed during the esterification is distilled off and collected. This stage is continued until approximately 80-90% of the theoretical amount of water is collected.
-
Polycondensation (Second Stage): The temperature is gradually increased to 220-240°C, and a high vacuum (typically <1 mbar) is applied. This facilitates the removal of the remaining water and drives the polymerization reaction towards higher molecular weights. The reaction is monitored by measuring the viscosity of the molten polymer.
-
Polymer Recovery: Once the desired viscosity is reached, the reaction is stopped by cooling the reactor. The resulting polyester is then extruded from the reactor and can be pelletized for further analysis.
Logical Relationship of Melt Polycondensation Stages
Caption: Workflow for two-stage melt polycondensation.
Expected Polymer Properties and Characterization
The incorporation of this compound is expected to yield polyesters with the properties summarized in the hypothetical data table below.
| Property | Expected Value Range | Characterization Technique |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Glass Transition Temperature (Tg) | -20 to 10 °C | Differential Scanning Calorimetry (DSC) |
| Melting Temperature (Tm) | 60 - 100 °C | DSC |
| Tensile Strength | 10 - 30 MPa | Universal Testing Machine |
| Elongation at Break | 200 - 500 % | Universal Testing Machine |
Application in Polyurethane Synthesis via Polyaddition
This compound can act as a chain extender or as a component of the soft segment in polyurethane synthesis. Its reaction with diisocyanates forms the characteristic urethane linkages.
Experimental Protocol: Solution Polymerization with Hexamethylene Diisocyanate (HDI)
This protocol outlines a typical solution polymerization for the synthesis of a thermoplastic polyurethane.
Materials:
-
This compound (FW: 146.23 g/mol )
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )
-
Hexamethylene diisocyanate (HDI, FW: 168.19 g/mol )
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-polymer Synthesis: In a moisture-free reaction vessel under a nitrogen atmosphere, a stoichiometric amount of PTMEG is dissolved in anhydrous DMF. A twofold molar excess of HDI is then added, followed by a catalytic amount of DBTDL. The reaction is allowed to proceed at 80°C for 2-3 hours with stirring to form an isocyanate-terminated prepolymer.
-
Chain Extension: A solution of this compound in anhydrous DMF is added dropwise to the prepolymer solution. The amount of diol is calculated to be equimolar to the remaining isocyanate groups of the prepolymer.
-
Polymerization: The reaction mixture is stirred at 80°C for an additional 3-4 hours until the desired molecular weight is achieved, which can be monitored by the disappearance of the NCO peak in the FTIR spectrum.
-
Polymer Precipitation and Purification: The polymer solution is cooled to room temperature and precipitated by pouring it into a non-solvent such as methanol. The precipitated polyurethane is then filtered, washed with methanol, and dried under vacuum.
Experimental Workflow for Polyurethane Synthesis
Caption: Two-step solution polymerization for polyurethane synthesis.
Expected Polymer Properties and Characterization
The use of this compound as a chain extender is anticipated to produce polyurethanes with the characteristics outlined in the hypothetical data table below.
| Property | Expected Value Range | Characterization Technique |
| Number Average Molecular Weight (Mn) | 30,000 - 80,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 2.0 - 3.0 | GPC |
| Glass Transition Temperature (Tg) | -40 to -10 °C | Differential Scanning Calorimetry (DSC) |
| Hard Segment Melting (if present) | 120 - 180 °C | DSC |
| Tensile Strength | 20 - 40 MPa | Universal Testing Machine |
| Elongation at Break | 400 - 800 % | Universal Testing Machine |
Potential Signaling Pathway in Drug Delivery Applications
While there is no direct evidence of this compound or its polymers being involved in specific biological signaling pathways, polymers designed for drug delivery often interact with cells through endocytosis. The diagram below illustrates a generalized pathway for nanoparticle uptake. The properties of the polymer, influenced by monomers like this compound, can affect the efficiency of this process.
Generalized Cellular Uptake of Polymer Nanoparticles
Caption: Cellular uptake of drug-loaded nanoparticles.
Conclusion
This compound presents an interesting monomer for creating polyesters and polyurethanes with potentially unique properties due to its branched structure. The provided protocols offer a starting point for researchers to explore its use in various applications, including the development of novel biomaterials for drug delivery. Further experimental work is necessary to fully characterize the polymers derived from this monomer and to establish a definitive structure-property relationship.
Application Notes and Protocols for 2,5-Dimethylhexane-1,6-diol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for key reactions involving 2,5-dimethylhexane-1,6-diol, focusing on its application in polymer synthesis. The inclusion of methyl groups on the hexane backbone offers a route to modify polymer properties, such as hydrophobicity and solubility, compared to polymers derived from linear diols like 1,6-hexanediol.
Characterization Data
Spectroscopic analysis is crucial for confirming the structure and purity of this compound and its reaction products.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound has been reported.[1]
| Chemical Shift (ppm) | Assignment |
| 16.8 | C1' (CH₃) |
| 34.1 | C2 (CH) |
| 35.0 | C3, C4 (CH₂) |
| 68.1 | C1 (CH₂OH) |
-
¹H NMR: Expected signals would include a doublet for the methyl protons (CH₃), a multiplet for the methine protons (CH), multiplets for the methylene protons (CH₂), and a broad singlet for the hydroxyl protons (OH), which is exchangeable with D₂O.
-
IR Spectroscopy: A characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional groups would be expected. C-H stretching vibrations would appear in the 2850-3000 cm⁻¹ region, and a C-O stretching vibration would be observed around 1050-1150 cm⁻¹.
Experimental Protocols
The following are representative protocols for the esterification and polymerization of this compound. These are based on established methods for similar diols and can be optimized for specific research needs.
Protocol 1: Di-acetylation of this compound
This protocol describes the esterification of the diol to form 2,5-dimethylhexane-1,6-diyl diacetate. This reaction is fundamental for protecting the hydroxyl groups or for creating small molecule derivatives.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Pyridine (catalyst)
-
Dichloromethane (DCM, solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (2.5 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude diacetate.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of a Polyester via Polycondensation
This protocol outlines the synthesis of a polyester from this compound and a diacyl chloride, such as adipoyl chloride. This method is suitable for producing polyesters with tailored properties for various applications, including biomaterials and specialty plastics.
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous toluene (solvent)
-
Triethylamine (acid scavenger)
-
Methanol
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add this compound (1.0 eq) and anhydrous toluene to the flask.
-
Add triethylamine (2.2 eq) to the solution.
-
Dissolve adipoyl chloride (1.0 eq) in anhydrous toluene and add it to the dropping funnel.
-
Slowly add the adipoyl chloride solution to the stirred diol solution at room temperature.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and stir for 4-6 hours under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate.
-
Filter the salt and wash it with toluene.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Precipitate the polyester by adding the concentrated solution to a large volume of cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Application in Polymer Chemistry
This compound serves as a valuable monomer for the synthesis of polyesters. The presence of the two methyl groups along the polymer backbone can impart several desirable properties compared to polyesters made from unsubstituted diols:
-
Increased Hydrophobicity: The methyl groups increase the hydrocarbon character of the polymer, leading to greater hydrophobicity. This is advantageous for applications requiring water resistance.
-
Improved Solubility in Organic Solvents: The branched nature of the monomer can disrupt polymer chain packing, potentially leading to better solubility in a wider range of organic solvents.
-
Modified Thermal Properties: The methyl branches can affect the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyester, allowing for the fine-tuning of its thermal properties.
Experimental and Synthetic Workflow
The following diagram illustrates the logical workflow from the starting material, this compound, to its application in polyester synthesis.
References
Application Notes and Protocols for the Analytical Characterization of 2,5-Dimethylhexane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylhexane-1,6-diol is a chiral diol with applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. Its stereoisomers are of particular interest as building blocks in asymmetric synthesis. Accurate and reliable analytical characterization is crucial for quality control, reaction monitoring, and ensuring the desired stereochemical purity of the final products. These application notes provide detailed protocols for the characterization of this compound using a suite of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC).
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C8H18O2 |
| Molecular Weight | 146.23 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 49623-11-2[1][3] |
| Structure |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~0.90 | d | 6H | -CH(CH₃)₂ |
| ~1.20 | m | 4H | -CH₂-CH₂- |
| ~1.60 | m | 2H | -CH(CH₃)₂ |
| ~3.40-3.60 | m | 4H | -CH₂OH |
| Variable | br s | 2H | -OH |
Predicted ¹³C NMR Spectral Data
The following table summarizes the predicted ¹³C NMR chemical shifts for this compound, with a reference to a publication citing its spectrum.[1]
| Chemical Shift (ppm) | Assignment |
| ~17 | -CH(CH₃)₂ |
| ~30 | -CH₂-CH₂- |
| ~39 | -CH(CH₃)₂ |
| ~68 | -CH₂OH |
Experimental Protocol: NMR Spectroscopy
A detailed workflow for acquiring NMR spectra is presented below.
Protocol Details:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Deuterium Oxide). Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Perform locking and shimming procedures to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H NMR spectrum, integrate the peak areas to determine the relative number of protons.
-
Spectral Analysis: Analyze the processed spectra to assign the observed chemical shifts to the corresponding nuclei in the this compound molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
Predicted FT-IR Spectral Data
The table below lists the expected characteristic absorption bands for this compound. These predictions are based on the known absorption frequencies of its functional groups and data from similar diols.[4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |
| 2960-2850 | Strong | C-H stretch (alkane) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
Experimental Protocol: FT-IR Spectroscopy
The general workflow for FT-IR analysis is illustrated below.
References
- 1. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R,5S)-2,5-dimethylhexane-1,6-diol | C8H18O2 | CID 89250010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:49623-11-2 | Chemsrc [chemsrc.com]
- 4. 2,5-Dimethyl-2,5-hexanediol(110-03-2) IR Spectrum [m.chemicalbook.com]
Application Notes and Protocols for 2,5-Dimethylhexane-1,6-diol in Cross-Linking Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2,5-Dimethylhexane-1,6-diol as a cross-linking agent in the synthesis of polyesters and polyurethanes. Due to the limited availability of specific experimental data for this particular diol in the current literature, the following protocols and data are based on established methodologies for structurally similar aliphatic diols. These notes are intended to serve as a foundational guide for researchers to develop their own specific applications.
Introduction to this compound
This compound is a C8 aliphatic diol with primary hydroxyl groups at both ends of a branched hydrocarbon chain. Its structure suggests its utility as a monomer or cross-linking agent in polymer synthesis. The methyl branches along the hexane backbone are expected to influence the physical properties of the resulting polymers, potentially leading to materials with lower crystallinity, increased flexibility, and improved solubility in organic solvents compared to their linear counterparts like 1,6-hexanediol.
Chemical Structure:
Application in Polyester Synthesis
This compound can be utilized as a diol monomer in the synthesis of aliphatic polyesters through polycondensation with a suitable dicarboxylic acid or its derivative (e.g., diacid chloride or diester). The resulting polyesters can be tailored for various applications, including biodegradable materials, adhesives, and soft segments in thermoplastic elastomers.
General Reaction Scheme: Polyesterification
The following diagram illustrates the general polycondensation reaction between this compound and a generic dicarboxylic acid.
Caption: Polycondensation of this compound and a dicarboxylic acid.
Experimental Protocol: Melt Polycondensation for Polyester Synthesis
This protocol describes a general procedure for the synthesis of a polyester from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) butoxide (Ti(OBu)₄) or another suitable catalyst
-
Nitrogen gas (high purity)
-
Chloroform or other suitable solvent for characterization
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with a condenser and collection flask
-
Heating mantle with a temperature controller
-
Vacuum pump
-
Nitrogen inlet
Procedure:
-
Charging the Reactor: In a clean and dry three-neck round-bottom flask, add equimolar amounts of this compound and adipic acid.
-
Catalyst Addition: Add a catalytic amount of Titanium(IV) butoxide (e.g., 0.1 mol% relative to the diacid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a distillation head connected to a condenser and collection flask, and a nitrogen inlet. Purge the system with dry nitrogen for 15-20 minutes to remove air.
-
Esterification Stage:
-
Heat the reaction mixture to 150-160°C under a slow stream of nitrogen.
-
Stir the mixture to ensure homogeneity.
-
Water will be produced as a byproduct and should be collected in the receiving flask.
-
Continue this stage for 2-4 hours or until the majority of the theoretical amount of water is collected.
-
-
Polycondensation Stage:
-
Gradually increase the temperature to 180-200°C.
-
Slowly apply a vacuum (reducing the pressure to <1 mmHg) to facilitate the removal of the remaining water and drive the polymerization to completion.
-
A noticeable increase in the viscosity of the reaction mixture will be observed.
-
Continue the reaction under vacuum for another 4-6 hours.
-
-
Product Recovery:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The resulting polyester can be dissolved in a suitable solvent like chloroform for further analysis or used directly.
-
Expected Properties and Characterization
The properties of the resulting polyester will depend on the final molecular weight and the specific dicarboxylic acid used.
| Property | Expected Range/Value | Characterization Method |
| Appearance | Viscous liquid to a waxy or amorphous solid at room temperature. | Visual Inspection |
| Molecular Weight (Mn) | 5,000 - 20,000 g/mol (can be controlled by reaction time and conditions). | GPC/SEC |
| Glass Transition (Tg) | Expected to be below room temperature, likely in the range of -50°C to -20°C, due to the flexible and branched nature of the diol. | DSC |
| Thermal Stability (Td) | Onset of decomposition is expected to be above 250°C. | TGA |
| FTIR Spectroscopy | Characteristic peaks: C=O stretching (ester) at ~1735 cm⁻¹, C-O stretching at ~1240 cm⁻¹ and ~1160 cm⁻¹, and broad O-H stretch (end groups) at ~3400 cm⁻¹. | FTIR |
| ¹H NMR Spectroscopy | Signals corresponding to the methylene protons adjacent to the ester oxygen (~4.0-4.2 ppm) and the protons of the diol and diacid backbone. | NMR |
Application in Polyurethane Synthesis
This compound can act as a chain extender in the synthesis of polyurethanes. The reaction of the diol's hydroxyl groups with isocyanate groups leads to the formation of urethane linkages, contributing to the hard segment of the polyurethane. The branched structure of the diol is likely to disrupt hard segment packing, resulting in more flexible and elastomeric polyurethanes.
General Reaction Scheme: Polyurethane Formation
The following diagram illustrates the two-step prepolymer method for polyurethane synthesis, where this compound is used as a chain extender.
Caption: Two-step synthesis of polyurethane using a chain extender.
Experimental Protocol: Polyurethane Synthesis (Prepolymer Method)
This protocol provides a general procedure for synthesizing a polyurethane elastomer.
Materials:
-
Polyol (e.g., Polycaprolactone diol, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Dry N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Nitrogen inlet
Procedure:
-
Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions of isocyanates with water. The polyol should be dried under vacuum at an elevated temperature (e.g., 80-100°C) for several hours.
-
Prepolymer Synthesis:
-
Add the dried polyol to the reaction flask and heat to 60-70°C under a nitrogen atmosphere with stirring.
-
Add the diisocyanate (typically a 2:1 molar ratio of NCO:OH with respect to the polyol) to the flask and stir vigorously.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).
-
Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the this compound in dry DMF. The amount of diol should be calculated to react with the remaining isocyanate groups (the molar ratio of NCO in the prepolymer to the OH of the chain extender is typically around 1.02:1).
-
Cool the prepolymer to about 40-50°C and add the diol solution dropwise with efficient stirring.
-
An increase in viscosity will be observed as the polymer chain grows.
-
-
Curing and Product Recovery:
-
After the addition is complete, continue stirring for another 1-2 hours.
-
Pour the polymer solution into a Teflon-coated mold.
-
Cure the polymer in an oven at 70-80°C for 12-24 hours to ensure complete reaction.
-
The resulting polyurethane film can then be removed from the mold for characterization.
-
Expected Properties and Characterization
The use of this compound as a chain extender is anticipated to yield flexible and elastomeric polyurethanes.
| Property | Expected Range/Value | Characterization Method |
| Appearance | Transparent or translucent, flexible solid. | Visual Inspection |
| Tensile Strength | 10 - 40 MPa, depending on the hard segment content and the nature of the polyol and diisocyanate. | Tensile Testing |
| Elongation at Break | 300 - 800%, indicative of elastomeric behavior. | Tensile Testing |
| Glass Transition (Tg) | Two Tgs may be observed: one for the soft segment (from the polyol) typically below 0°C, and one for the hard segment (from the diisocyanate and chain extender) at a higher temperature. | DSC or DMA |
| Thermal Stability (Td) | Stable up to approximately 250-300°C. | TGA |
| FTIR Spectroscopy | Characteristic peaks: N-H stretching (~3330 cm⁻¹), C=O stretching (urethane, ~1730 cm⁻¹ and ~1705 cm⁻¹ for free and H-bonded), and N-H bending coupled with C-N stretching (~1530 cm⁻¹). | FTIR |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the polyol, diisocyanate, and the chain extender within the polyurethane backbone. | NMR |
Potential Applications in Drug Development
The biocompatibility and biodegradability of polyesters and polyurethanes derived from this compound would need to be experimentally determined. However, aliphatic polyesters and polyurethanes are generally considered for various biomedical applications.
-
Drug Delivery: The amorphous and flexible nature of polymers derived from this branched diol could make them suitable for creating drug-eluting coatings on medical devices or for formulating nanoparticles for controlled drug release.
-
Tissue Engineering: These polymers could be processed into scaffolds for tissue regeneration, where their mechanical properties and degradation rate could be tuned by adjusting the polymer composition.
Conclusion
This compound presents an interesting, though currently under-explored, building block for polymer synthesis. Its branched structure offers a means to tailor the properties of polyesters and polyurethanes, potentially leading to materials with enhanced flexibility and processability. The protocols and expected properties outlined in these application notes provide a solid starting point for researchers to investigate the use of this diol in their specific cross-linking applications. Experimental validation is essential to confirm the performance and characteristics of the resulting polymers.
Laboratory Synthesis of 2,5-Dimethylhexane-1,6-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 2,5-Dimethylhexane-1,6-diol. The primary method described is the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene. This anti-Markovnikov hydration process offers a reliable route to the target primary diol. This document includes a step-by-step experimental protocol, a summary of key quantitative data, and characterization information to guide researchers in the successful synthesis and verification of this compound.
Introduction
This compound is a useful bifunctional organic molecule that can serve as a building block in the synthesis of various chemical entities, including polymers, ligands, and specialty chemicals. Its two primary alcohol functionalities provide reactive sites for a range of chemical transformations. The synthesis of this diol is achieved through the hydroboration-oxidation of the corresponding diolefin, 2,5-dimethyl-1,5-hexadiene. This two-step reaction sequence is a cornerstone of modern organic synthesis for the anti-Markovnikov hydration of alkenes, ensuring the formation of the terminal alcohol.[1][2]
The first step, hydroboration, involves the addition of borane (typically as a complex with tetrahydrofuran, BH3•THF) across the carbon-carbon double bonds of the diene.[1][2] This is followed by an in-situ oxidation step, where the resulting organoborane intermediate is treated with hydrogen peroxide and a base (e.g., sodium hydroxide) to yield the desired diol.[1][2]
Data Presentation
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2,5-Dimethyl-1,5-hexadiene | C8H14 | 110.20 | Colorless liquid | 627-58-7 |
| Borane-tetrahydrofuran complex (1M) | BH3•THF | 85.94 (for BH3) | Colorless solution | 14044-65-6 |
| Hydrogen Peroxide (30% aq.) | H2O2 | 34.01 | Colorless liquid | 7722-84-1 |
| Sodium Hydroxide | NaOH | 40.00 | White solid/pellets | 1310-73-2 |
| This compound | C8H18O2 | 146.23 | White solid | 49623-11-2 |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reactant Scale | |
| 2,5-Dimethyl-1,5-hexadiene | 1.10 g (10.0 mmol) |
| BH3•THF solution (1M) | 22.0 mL (22.0 mmol) |
| Reaction Conditions | |
| Reaction Temperature (Hydroboration) | 0 °C to Room Temperature |
| Reaction Time (Hydroboration) | 2 - 4 hours |
| Reaction Temperature (Oxidation) | Maintained below 40 °C |
| Workup and Purification | |
| Extraction Solvent | Diethyl ether or Ethyl acetate |
| Purification Method | Column Chromatography (Silica gel) |
| Expected Yield | 75-85% |
Table 3: Spectroscopic Data for this compound
| Technique | Data |
| ¹³C NMR | Data sourced from W. C. Still, K. P. Darst J. Amer. Chem. Soc. 1980, 102, 7385.[3] |
| ¹H NMR | No specific spectrum for this compound was found. A representative spectrum for the closely related 2,5-dimethylhexane is available.[4] |
| IR Spectroscopy | No specific spectrum for this compound was found. A representative spectrum for the isomeric 2,5-dimethyl-2,5-hexanediol shows characteristic O-H and C-H stretching frequencies.[5] |
Experimental Protocol
This protocol is a representative procedure for the hydroboration-oxidation of a non-conjugated diene and has been adapted for the synthesis of this compound.
Materials:
-
2,5-Dimethyl-1,5-hexadiene
-
Borane-tetrahydrofuran complex solution (1.0 M in THF)
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
Part 1: Hydroboration
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,5-dimethyl-1,5-hexadiene (1.10 g, 10.0 mmol).
-
Dissolve the diene in anhydrous tetrahydrofuran (20 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (22.0 mL of 1.0 M solution, 22.0 mmol) to the stirred solution of the diene over a period of 30 minutes using a dropping funnel or a syringe.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours.
Part 2: Oxidation
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M sodium hydroxide solution (8 mL) to the flask.
-
Following the base addition, add 30% hydrogen peroxide solution (8 mL) dropwise, ensuring the internal temperature does not exceed 40 °C.
-
After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The reaction mixture may become cloudy.
Part 3: Workup and Purification
-
Transfer the reaction mixture to a separatory funnel.
-
Add diethyl ether (50 mL) and water (20 mL). Shake gently and separate the layers.
-
Extract the aqueous layer with two additional portions of diethyl ether (25 mL each).
-
Combine the organic extracts and wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a white solid.
Visualizations
Caption: Workflow for the synthesis of this compound.
References
- 1. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-DIMETHYLHEXANE(592-13-2) 1H NMR [m.chemicalbook.com]
- 5. 2,5-Dimethyl-2,5-hexanediol(110-03-2) IR Spectrum [chemicalbook.com]
Application Notes and Protocols: 2,5-Dimethylhexane-1,6-diol in Materials Science
Disclaimer: The scientific literature contains limited specific data on the applications of 2,5-Dimethylhexane-1,6-diol in materials science. The following application notes and protocols are based on the known chemistry of diols and the influence of methyl branching on polymer properties, drawing parallels with its linear analog, 1,6-hexanediol. These should be considered as hypothetical and foundational concepts for further research and development.
Introduction
This compound is a branched aliphatic diol with the potential for unique applications in polymer chemistry. Its structure, featuring methyl groups at the 2 and 5 positions, is expected to impart distinct properties to polymers such as polyesters and polyurethanes when compared to its linear counterpart, 1,6-hexanediol. The presence of these methyl branches can influence chain packing, crystallinity, and intermolecular interactions, thereby affecting the thermal and mechanical properties of the resulting materials. This document outlines potential applications and generalized experimental protocols for the use of this compound in the synthesis of novel polymers.
Potential Applications
The incorporation of this compound as a monomer or chain extender in polymers could lead to materials with tailored properties for various applications:
-
Specialty Polyesters: The methyl branching in this compound is predicted to disrupt the regular packing of polymer chains, leading to a reduction in crystallinity.[1][2][3] This can result in polyesters with increased transparency, lower melting points, and potentially improved solubility in common organic solvents. Such polyesters could be valuable as:
-
Amorphous Resins for Coatings and Adhesives: Materials with good adhesion, flexibility, and clarity.
-
Toughening Agents: Blending these amorphous polyesters with brittle polymers could enhance their impact resistance.
-
Biodegradable Polymers: The altered chain structure may influence the rate of enzymatic hydrolysis, allowing for the fine-tuning of biodegradation rates for specific applications.[2][4]
-
-
High-Performance Polyurethanes: In polyurethanes, diols are used as chain extenders to build up the hard segment of the polymer. The structure of the chain extender has a significant impact on the final properties of the polyurethane.[5][6][7] The use of this compound as a chain extender could lead to:
-
Elastomers with Modified Mechanical Properties: The methyl groups can influence the microphase separation between the hard and soft segments, potentially leading to elastomers with a unique balance of hardness, flexibility, and tensile strength.[6]
-
Improved Hydrolytic Stability: Polyurethanes based on hydrocarbon diols are known for their excellent resistance to hydrolysis.[8] The hydrophobic nature of this compound would likely enhance this property.
-
Coatings and Sealants with Enhanced Durability: The branched structure could contribute to improved abrasion resistance and weathering performance in coating applications.
-
Structure-Property Relationships
The introduction of methyl branches onto the polymer backbone generally has the following effects, which can be extrapolated to polymers derived from this compound:
| Property | Expected Influence of Methyl Branching | Rationale |
| Crystallinity | Decrease | The methyl groups disrupt the linear, ordered packing of polymer chains, hindering the formation of crystalline domains.[1][9] |
| Glass Transition Temperature (Tg) | Increase | The steric hindrance from the methyl groups restricts the rotational freedom of the polymer chains, leading to a higher temperature required for the onset of segmental motion.[1][2] |
| Melting Temperature (Tm) | Decrease | A lower degree of crystallinity results in a lower energy requirement to disrupt the crystalline structure. |
| Solubility | Increase | The less ordered, amorphous structure allows for easier penetration of solvent molecules, leading to improved solubility. |
| Mechanical Strength | Variable | The effect on tensile strength and modulus is complex and depends on the specific polymer system and the degree of phase separation in the case of polyurethanes.[2][4][6] |
| Hydrophobicity | Increase | The hydrocarbon nature of the methyl groups increases the overall hydrophobicity of the polymer.[2][4] |
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters and polyurethanes that could incorporate this compound. These protocols are intended as a starting point and would require optimization for specific applications.
Protocol 1: Synthesis of a Polyester via Melt Polycondensation
This protocol describes a two-stage melt polycondensation method for preparing a polyester from a diacid (or its dimethyl ester) and this compound.
Materials:
-
Dimethyl terephthalate (DMT)
-
This compound
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Esterification/Transesterification:
-
Charge the reactor with DMT, this compound (in a molar ratio of approximately 1:1.2 to 1:1.5 to account for diol loss), and a catalytic amount of Ti(OBu)₄ (e.g., 200-400 ppm).
-
Heat the mixture under a nitrogen atmosphere with stirring. The temperature should be gradually increased from ~150 °C to ~220 °C.
-
Methanol (if starting with DMT) will be evolved and should be collected. The reaction is monitored by the amount of methanol collected.
-
-
Polycondensation:
-
Once the theoretical amount of methanol has been collected, add the antioxidant.
-
Gradually reduce the pressure to below 1 mbar while increasing the temperature to 250-280 °C.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the melt will increase as the polymerization proceeds.
-
The reaction is complete when the desired melt viscosity is achieved, which is often determined by the torque on the stirrer.
-
Extrude the polymer from the reactor under nitrogen pressure and quench in a water bath.
-
Pelletize the resulting polyester for further characterization.
-
Characterization:
-
Molecular Weight: Gel Permeation Chromatography (GPC)
-
Thermal Properties: Differential Scanning Calorimetry (DSC) for Tg and Tm, Thermogravimetric Analysis (TGA) for thermal stability.
-
Mechanical Properties: Tensile testing of injection-molded or compression-molded specimens.
-
Structure: Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).
References
- 1. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hjbc.hacettepe.edu.tr [hjbc.hacettepe.edu.tr]
- 6. The Role of Diisocyanate Structure to Modify Properties of Segmented Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Branched polyesters from radical ring-opening polymerization of cyclic ketene acetals: synthesis, chemical hydrolysis and biodegradation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00630A [pubs.rsc.org]
Application Notes and Protocols for NMR Spectroscopy of 2,5-Dimethylhexane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethylhexane-1,6-diol. The methodologies outlined herein are intended to ensure high-quality, reproducible results for the structural elucidation and purity assessment of this compound. Detailed experimental procedures, data presentation in a structured tabular format, and a visual representation of the experimental workflow are included to facilitate ease of use by researchers in academic and industrial settings.
Introduction
This compound is a chiral diol of interest in various chemical syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of its molecular structure and for assessing its purity. This application note provides a standardized protocol for obtaining high-resolution ¹H and ¹³C NMR spectra.
Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated estimations and should be used as a guide for spectral analysis. Experimental values may vary based on solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| CH₃ (C7, C8) | 0.92 | Doublet | 6.8 | 6H |
| CH₂ (C3, C4) | 1.25 - 1.55 | Multiplet | - | 4H |
| CH (C2, C5) | 1.60 - 1.75 | Multiplet | - | 2H |
| OH (O1, O2) | (Variable) | Singlet (broad) | - | 2H |
| CH₂OH (C1, C6) | 3.45 - 3.65 | Multiplet | - | 4H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C7, C8 (CH₃) | 16.5 |
| C3, C4 (CH₂) | 30.0 |
| C2, C5 (CH) | 38.5 |
| C1, C6 (CH₂OH) | 68.0 |
Note: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature and may exchange with residual water in the solvent.
Experimental Protocols
This section details the necessary steps for the preparation of a sample of this compound and the acquisition of its NMR spectra.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a small, clean, and dry vial.
-
Mixing: Gently vortex the vial to ensure the sample is fully dissolved.
-
Transfer: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent does not already contain TMS, a small amount may be added.
NMR Data Acquisition
¹H NMR Spectroscopy
-
Spectrometer Setup: Tune and shim the spectrometer to the sample.
-
Acquisition Parameters (Example for a 300 MHz spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Spectral Width: 10-12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and perform baseline correction.
¹³C NMR Spectroscopy
-
Spectrometer Setup: Tune and shim the spectrometer to the sample.
-
Acquisition Parameters (Example for a 75 MHz spectrometer):
-
Pulse Program: Proton-decoupled (zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
-
Processing: Apply a Fourier transform to the FID, phase correct the spectrum, and perform baseline correction.
Workflow Diagram
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Conclusion
This application note provides a standardized protocol for the NMR analysis of this compound. Adherence to this protocol will enable researchers to obtain high-quality, reproducible ¹H and ¹³C NMR spectra, facilitating accurate structural characterization and purity assessment. The provided predicted spectral data serves as a useful reference for data interpretation.
Application Note: Gas Chromatography Methods for the Analysis of 2,5-Dimethylhexane-1,6-diol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethylhexane-1,6-diol is a diol compound with potential applications in various chemical syntheses and as a building block in drug development. Accurate and reliable analytical methods are crucial for its quantification and purity assessment. Due to its low volatility and the presence of two polar hydroxyl groups, direct analysis by gas chromatography (GC) can be challenging, often resulting in poor peak shape and thermal degradation. Derivatization of the hydroxyl groups is therefore a necessary step to increase volatility and improve chromatographic performance. This application note provides a detailed protocol for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID) and mass spectrometry (GC-MS) following silylation.
Principle
The hydroxyl groups of this compound are converted to their trimethylsilyl (TMS) ethers through a silylation reaction. This process replaces the active hydrogens on the hydroxyl groups with non-polar TMS groups, thereby increasing the volatility and thermal stability of the analyte, making it amenable to GC analysis. The derivatized analyte is then separated on a non-polar capillary GC column and detected by either FID for quantitative analysis or MS for identification and confirmation.
Experimental Protocols
1. Materials and Reagents
-
This compound standard (CAS: 49623-11-2)[1]
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)
-
Internal Standard (IS): e.g., n-Hexadecane or other suitable long-chain alkane
-
Nitrogen, Helium, Hydrogen, and Air (high purity)
-
Sample vials (2 mL) with PTFE-lined caps
-
Heating block or oven
2. Standard and Sample Preparation
2.1. Standard Solution Preparation
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of anhydrous pyridine or acetonitrile in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard (e.g., n-Hexadecane) in the same solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock standard to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.
2.2. Sample Preparation
-
Accurately weigh or measure a known amount of the sample containing this compound.
-
Dissolve the sample in a known volume of anhydrous pyridine or acetonitrile.
-
If necessary, perform a sample clean-up (e.g., solid-phase extraction) to remove interfering matrix components.
-
Spike the sample with the internal standard to a final concentration of 10 µg/mL.
3. Derivatization Protocol (Silylation)
-
Pipette 100 µL of each standard or sample solution into a clean, dry 2 mL autosampler vial.
-
Add 100 µL of the silylating agent (BSTFA + 1% TMCS).
-
Securely cap the vials.
-
Heat the vials at 70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
4. GC-FID and GC-MS Conditions
A non-polar column is recommended for the analysis of the silylated diol.
Table 1: Proposed GC-FID and GC-MS Instrument Parameters
| Parameter | GC-FID Condition | GC-MS Condition |
| Column | HP-5, DB-5, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | HP-5ms, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C | 250°C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (e.g., 20:1) or Splitless | Split (e.g., 20:1) or Splitless |
| Oven Program | Initial: 100°C, hold for 2 min | Initial: 100°C, hold for 2 min |
| Ramp: 10°C/min to 280°C | Ramp: 10°C/min to 280°C | |
| Hold: 5 min at 280°C | Hold: 5 min at 280°C | |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| FID Temperature | 300°C | - |
| FID Gas Flows | H2: 30 mL/min, Air: 300 mL/min, Makeup (N2 or He): 25 mL/min | - |
| MS Transfer Line | - | 280°C |
| MS Ion Source | - | 230°C |
| MS Quadrupole | - | 150°C |
| Ionization Mode | - | Electron Ionization (EI) at 70 eV |
| Scan Range | - | m/z 40-500 |
5. Data Analysis and Quantification
-
Identification: The identification of the di-TMS-2,5-Dimethylhexane-1,6-diol derivative can be confirmed by comparing its mass spectrum with a reference library or by interpreting the fragmentation pattern. The retention time should also match that of the derivatized standard.
-
Quantification: For GC-FID analysis, construct a calibration curve by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the working standards. Determine the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.
Quantitative Data Summary
The following table presents expected, hypothetical quantitative data for the analysis of di-TMS-2,5-Dimethylhexane-1,6-diol based on the proposed method. Note: These values are illustrative and should be determined experimentally during method validation.
Table 2: Expected Analytical Performance Characteristics (Hypothetical Data)
| Parameter | Expected Value/Range |
| Retention Time (min) | 12 - 15 |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Silylation derivatization pathway of this compound for GC analysis.
References
2,5-Dimethylhexane-1,6-diol and its Isomers as Precursors in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the utilization of 2,5-dimethylhexane-1,6-diol and its isomers, particularly 2,5-dimethyl-2,5-hexanediol, as precursors in the synthesis of pharmaceuticals. The primary focus is on the multi-step synthesis of Bexarotene, a retinoid X receptor (RXR) agonist used in the treatment of cutaneous T-cell lymphoma. This document outlines the synthetic pathway, provides detailed experimental procedures for each step, presents quantitative data in tabular format, and includes visualizations of the synthetic workflow.
Introduction
This compound and its structural isomers are versatile C8 synthons that can be transformed into key intermediates for the synthesis of complex pharmaceutical compounds. Their bifunctional nature allows for the construction of various carbocyclic and heterocyclic scaffolds. A notable application is the use of 2,5-dimethyl-2,5-hexanediol as a starting material for the synthesis of Bexarotene, a potent and selective RXR agonist. The synthesis involves the conversion of the diol to a dichloro intermediate, which then undergoes Friedel-Crafts reactions to build the core structure of the drug.
Synthesis of Bexarotene from 2,5-Dimethyl-2,5-hexanediol
The overall synthetic pathway from 2,5-dimethyl-2,5-hexanediol to Bexarotene is a multi-step process involving the formation of a key dichloro intermediate, followed by Friedel-Crafts alkylation and acylation, and subsequent functional group manipulations.
Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of Bexarotene.
Caption: Synthetic workflow for Bexarotene from 2,5-Dimethyl-2,5-hexanediol.
Experimental Protocols
This procedure outlines the conversion of 2,5-dimethyl-2,5-hexanediol to 2,5-dichloro-2,5-dimethylhexane via a nucleophilic substitution reaction.
-
Materials:
-
2,5-Dimethyl-2,5-hexanediol
-
Concentrated Hydrochloric Acid (12 N)
-
Stir bar
-
25 mL Round Bottom Flask
-
Stir plate
-
Buchner funnel and filter paper
-
Ice
-
-
Procedure:
-
In a 25 mL round bottom flask equipped with a stir bar, add 0.25 g of 2,5-dimethyl-2,5-hexanediol.
-
Carefully add 2 mL of concentrated hydrochloric acid to the flask.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the solid product.
-
After the reaction is complete (typically observed by the formation of a significant amount of precipitate), pour the reaction mixture carefully and slowly with stirring into a beaker containing 25 g of ice.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold water.
-
Allow the solid to dry on the filter paper with vacuum suction for 25-30 minutes.
-
-
Quantitative Data:
| Parameter | Value |
| Starting Material | 2,5-Dimethyl-2,5-hexanediol (0.25 g) |
| Reagent | Concentrated HCl (2 mL) |
| Product | 2,5-Dichloro-2,5-dimethylhexane |
| Melting Point | 63-66.5 °C |
This step involves the reaction of 2,5-dichloro-2,5-dimethylhexane with toluene in the presence of a Lewis acid catalyst.
-
Materials:
-
2,5-Dichloro-2,5-dimethylhexane
-
Toluene
-
Aluminum chloride (AlCl₃)
-
Reaction flask
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
In a suitable reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane in an excess of toluene.
-
Cool the mixture in an ice bath.
-
Slowly add anhydrous aluminum chloride in portions with stirring.
-
After the addition is complete, continue stirring the reaction mixture at room temperature.
-
The reaction is then quenched by carefully pouring it over a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., Na₂SO₄).
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 8-91% (highly dependent on reaction conditions) | [1] |
The tetramethylnaphthalene intermediate is then acylated using p-(methoxyformyl)benzoyl chloride.
-
Materials:
-
1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
-
p-(Methoxyformyl)benzoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Reaction flask
-
Stirring apparatus
-
Ice bath
-
-
Procedure:
-
Dissolve 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene and p-(methoxyformyl)benzoyl chloride in the chosen solvent in a reaction flask.
-
Cool the mixture in an ice bath.
-
Add aluminum chloride portion-wise with stirring.
-
Allow the reaction to proceed at room temperature.
-
Work-up the reaction similarly to the Friedel-Crafts alkylation step by quenching with an ice/HCl mixture, followed by extraction, washing, and drying of the organic phase.
-
The crude product is obtained after solvent evaporation and can be purified by recrystallization.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 35-95% (highly dependent on reaction conditions) | [1] |
The final steps involve a Wittig reaction to introduce the vinyl group, followed by hydrolysis of the ester to the carboxylic acid.
-
Materials:
-
4-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)carbonyl]benzoic acid methyl ester
-
Methyltriphenylphosphonium bromide
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Anhydrous solvent (e.g., THF, ether)
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid
-
-
Procedure (Wittig Reaction):
-
Prepare the phosphorus ylide by reacting methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent.
-
Add the ketone ester from the previous step to the ylide solution.
-
Allow the reaction to proceed, typically at room temperature.
-
Quench the reaction and extract the product.
-
Purify the resulting alkene ester.
-
-
Procedure (Hydrolysis):
-
Dissolve the alkene ester in a mixture of methanol and water.
-
Add potassium hydroxide and reflux the mixture.
-
After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate Bexarotene.
-
Collect the solid product by filtration, wash with water, and dry.
-
-
Quantitative Data:
| Parameter | Value |
| Product | 4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid (Bexarotene) |
| Purity | >99% after purification |
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations.
Caption: Logical flow of the Bexarotene synthesis.
Other Potential Pharmaceutical Applications
While the synthesis of Bexarotene is a prominent example, diol precursors like this compound can potentially be utilized in the synthesis of other pharmaceutical agents. Their chirality and bifunctionality make them attractive starting materials for creating diverse molecular architectures. Research into novel RXR agonists and other nuclear receptor modulators may uncover further applications for these versatile building blocks.
Conclusion
This compound and its isomers serve as valuable and cost-effective precursors for the synthesis of complex pharmaceuticals. The detailed protocols provided herein for the synthesis of Bexarotene demonstrate a practical application of these synthons in medicinal chemistry and drug development. The straightforward conversion to key intermediates, followed by well-established synthetic transformations, offers a reliable pathway to this important therapeutic agent. Further exploration of these diols in the synthesis of other biologically active molecules is a promising area for future research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dimethylhexane-1,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,5-Dimethylhexane-1,6-diol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene. This two-step process offers high regioselectivity for the desired anti-Markovnikov product, leading to the formation of the primary diol.[1][2][3]
Q2: What are the key reagents and conditions for the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene?
A2: The reaction involves two main steps:
-
Hydroboration: The diene is treated with a borane reagent, typically Borane-Tetrahydrofuran complex (BH₃-THF), in an anhydrous ether solvent like Tetrahydrofuran (THF). To enhance regioselectivity and minimize side products, sterically hindered boranes such as 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane are often recommended.[1][4][5]
-
Oxidation: The resulting organoborane intermediate is then oxidized using an alkaline solution of hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH).[2][3]
Q3: What is the expected yield for this synthesis?
A3: The yield of this compound can vary depending on the specific conditions and reagents used. With careful optimization, yields can be high. For instance, using 9-BBN for the hydroboration of terminal dienes has been reported to produce the corresponding diol in excellent yields, often exceeding 90%.[6]
Q4: What are the common side products in this synthesis?
A4: The primary side products are typically isomeric diols resulting from the incomplete regioselectivity of the hydroboration step. With less selective borane reagents, a minor amount of the 2,5-dimethylhexane-2,5-diol may be formed. Incomplete oxidation can also lead to the presence of borinate esters.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Hydroboration: Insufficient reaction time or temperature for the hydroboration step. | Ensure the hydroboration reaction is allowed to proceed to completion by monitoring with TLC or GC. Slightly elevated temperatures may be required for sterically hindered dienes. |
| Suboptimal Borane Reagent: Use of BH₃-THF may lead to lower regioselectivity and the formation of isomeric diols. | Employ a sterically hindered borane reagent like 9-BBN or disiamylborane to maximize the formation of the terminal diol.[4][5] | |
| Moisture Contamination: Borane reagents are sensitive to moisture, which can lead to their decomposition. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Oxidation: Insufficient hydrogen peroxide or base, or inadequate reaction time for the oxidation step. | Ensure a sufficient excess of hydrogen peroxide and sodium hydroxide is used. Allow the oxidation to proceed for an adequate amount of time, monitoring for the disappearance of the organoborane intermediate. | |
| Presence of Impurities in the Final Product | Isomeric Diols: As mentioned, this is often due to a lack of complete regioselectivity in the hydroboration step. | Utilize a more selective borane reagent. Purification via column chromatography or fractional crystallization may be necessary to separate the desired 1,6-diol from other isomers. |
| Residual Boron Compounds: Incomplete hydrolysis of the borate ester during workup. | Ensure thorough quenching and workup with aqueous base. Multiple extractions can help remove water-soluble boron byproducts. | |
| Reaction Fails to Initiate | Inactive Borane Reagent: The borane reagent may have degraded due to improper storage or exposure to moisture. | Use a fresh bottle of the borane reagent or titrate the solution to determine its active concentration. |
| Low Quality Starting Material: The 2,5-dimethyl-1,5-hexadiene may contain impurities that inhibit the reaction. | Purify the starting diene by distillation before use. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Hydroboration-Oxidation
Materials:
-
2,5-dimethyl-1,5-hexadiene
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydroboration:
-
In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 2,5-dimethyl-1,5-hexadiene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 9-BBN in THF (2.2 eq) to the stirred solution of the diene.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂ solution. Caution: The addition of hydrogen peroxide is exothermic.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Quench the reaction by adding diethyl ether and water.
-
Separate the organic layer using a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Selective Hydroboration–Oxidation of Terminal Alkenes under Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymerization of 2,5-Dimethylhexane-1,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 2,5-Dimethylhexane-1,6-diol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What type of polymerization does this compound typically undergo?
A1: this compound, being a primary diol, is most commonly used in condensation polymerization, specifically for the synthesis of polyesters.[1][2][3][4][5] This process involves the reaction of the diol with a dicarboxylic acid or a derivative, such as a dimethyl ester or an acid chloride, to form ester linkages with the elimination of a small molecule like water or methanol.[4][6]
Q2: What are the most common side reactions to expect during the polymerization of this compound?
A2: The primary side reactions in the polyesterification of primary diols like this compound include:
-
Dehydration: The diol can undergo acid-catalyzed dehydration to form an ether linkage (an ether diol or cyclic ether). This can act as a chain terminator or introduce a flexible ether segment into the polymer backbone, altering its properties.[1][7]
-
Cyclization: Intramolecular esterification can lead to the formation of cyclic monomers or oligomers, especially at high temperatures and low monomer concentrations. This is a common challenge in condensation polymerization.[8]
-
Discoloration: At the high temperatures often required for melt polymerization, oxidative degradation of the monomers or the resulting polymer can occur, leading to discoloration (yellowing or browning) of the final product.
Q3: Why is my final polymer of low molecular weight?
A3: Low molecular weight in polyester synthesis can be attributed to several factors:
-
Imbalance of Stoichiometry: An exact 1:1 molar ratio of the diol and dicarboxylic acid functional groups is crucial for achieving high molecular weight. Any deviation can lead to an excess of one monomer, limiting chain growth.
-
Presence of Impurities: Monofunctional impurities in the monomers can act as chain stoppers, capping the growing polymer chains and preventing further polymerization. Water is also an impurity that can shift the equilibrium of the reaction and hinder the formation of high molecular weight polymers.
-
Inefficient Removal of Byproducts: The condensation reaction is an equilibrium process. Inefficient removal of the byproduct (e.g., water or methanol) will prevent the equilibrium from shifting towards the polymer product, thus limiting the molecular weight.
-
Side Reactions: As mentioned in Q2, side reactions like cyclization and dehydration can consume monomers without contributing to the growth of linear polymer chains.
Q4: What causes the polymer to be discolored?
A4: Discoloration, typically yellowing or browning, is often a result of thermal-oxidative degradation at the high temperatures used during polymerization. The presence of oxygen and certain catalysts can exacerbate this issue. To mitigate this, it is recommended to carry out the polymerization under an inert atmosphere (e.g., nitrogen or argon) and to use the minimum effective catalyst concentration and reaction temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Polymer Yield | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature (with caution to avoid degradation). - Ensure efficient mixing. |
| Loss of volatile monomers. | - Use a reflux condenser during the initial stages of the reaction. - Gradually increase the temperature and apply vacuum in later stages. | |
| Gel Formation | Presence of trifunctional impurities. | - Purify monomers before use. - Analyze monomers for purity and functionality. |
| Cross-linking side reactions. | - Lower the reaction temperature. - Use a catalyst that is less prone to promoting side reactions.[9] | |
| Poor Solubility of the Final Polymer | High crystallinity or cross-linking. | - If cross-linking is suspected, refer to "Gel Formation". - For high crystallinity, consider copolymerization with a different diol or diacid to disrupt chain regularity. |
| Inconsistent Batch-to-Batch Results | Variation in monomer purity. | - Implement stringent quality control for incoming monomers. - Repurify monomers if necessary. |
| Inconsistent reaction conditions. | - Precisely control temperature, pressure, and reaction time. - Ensure consistent stirring speed. |
Experimental Protocol: Synthesis of Polyester from this compound and Adipic Acid
This protocol describes a general procedure for the melt polycondensation of this compound with adipic acid.
Materials:
-
This compound (1.00 mol)
-
Adipic acid (1.00 mol)
-
Esterification catalyst (e.g., antimony(III) oxide, 0.05 mol%)
-
Antioxidant (e.g., triphenyl phosphite, 0.1 mol%)
Procedure:
-
Charging the Reactor: A clean, dry, and inert gas-purged reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is charged with this compound, adipic acid, the catalyst, and the antioxidant.
-
Esterification Stage: The mixture is heated to 180-200°C under a slow stream of nitrogen with continuous stirring. Water will start to distill off as the esterification reaction proceeds. This stage is typically continued for 2-4 hours, or until about 80-90% of the theoretical amount of water has been collected.
-
Polycondensation Stage: The temperature is gradually increased to 220-240°C, and a vacuum (typically <1 mmHg) is slowly applied. The removal of the remaining water and any excess diol drives the polymerization to completion. This stage is continued for another 3-5 hours, or until the desired melt viscosity (indicative of high molecular weight) is achieved.
-
Product Recovery: The molten polymer is then extruded from the reactor under nitrogen pressure into a water bath to quench and solidify the polymer strand. The solidified polymer can then be pelletized for further analysis.
Quantitative Data Summary
The following table provides typical ranges for key parameters in the polyesterification of this compound. Actual values will depend on the specific dicarboxylic acid used and the desired polymer properties.
| Parameter | Typical Value/Range | Notes |
| Monomer Molar Ratio (Diol:Diacid) | 1.00 : 1.00 to 1.05 : 1.00 | A slight excess of the diol can compensate for its potential loss during the high-temperature polycondensation stage. |
| Catalyst Loading (e.g., Sb2O3) | 0.02 - 0.1 mol% | Higher concentrations can increase the reaction rate but may also promote side reactions and discoloration. |
| Esterification Temperature | 180 - 220 °C | |
| Polycondensation Temperature | 220 - 260 °C | |
| Polycondensation Pressure | < 1 mmHg | A high vacuum is essential for the efficient removal of byproducts to achieve high molecular weight. |
| Typical Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | Can be influenced by all the parameters listed above. |
| Percentage of Ether Side Product | < 5% | Can be higher with prolonged reaction times at elevated temperatures, especially with strong acid catalysts. |
Visualizations
References
- 1. Diol - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chemguide.uk [chemguide.uk]
- 7. Kinetics and Mechanisms of Hydrothermal Dehydration of Cyclic 1,2- and 1,4-Diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Catalyst Influence on Undesired Side Reactions in the Polycondensation of Fully Bio-Based Polyester Itaconates [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 2,5-Dimethylhexane-1,6-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2,5-Dimethylhexane-1,6-diol.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
Based on the data for the related compound 2,5-Dimethylhexane-2,5-diol, it is anticipated that this compound will be soluble in polar solvents.[1] The hydrocarbon backbone may impart some non-polar character, potentially limiting its solubility in highly polar or non-polar solvents.[1]
Q2: I am observing poor solubility of this compound in my aqueous buffer. What could be the reason?
A2: Poor aqueous solubility is a common challenge for many organic compounds.[2] For this compound, this could be attributed to a balance between its polar hydroxyl groups and the non-polar hydrocarbon chain.[1] If your aqueous buffer is at a neutral pH and does not contain any solubilizing agents, the compound may not readily dissolve.
Q3: Are there any known safety concerns I should be aware of when handling this compound?
A3: While specific safety data for this compound is limited, it is good practice to handle all chemicals with care. For the related compound, 2,5-Dimethylhexane-2,5-diol, safety data sheets indicate it can cause serious eye irritation.[3] It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses and gloves, and to work in a well-ventilated area.[3][4]
Troubleshooting Guide
Issue: Difficulty Dissolving this compound in an Aqueous Solution
This guide provides a systematic approach to overcoming solubility challenges with this compound in aqueous media.
Logical Workflow for Troubleshooting Solubility Issues
Caption: A stepwise approach to troubleshooting the solubility of this compound.
Experimental Protocols
Co-solvency Method
This method involves adding a water-miscible organic solvent to the aqueous solution to increase the solubility of a non-polar compound.[5][6]
Protocol:
-
Prepare a stock solution of this compound in a water-miscible organic solvent such as ethanol, DMSO, or PEG 400.
-
To your aqueous buffer, add the organic solvent stock solution dropwise while stirring.
-
Monitor for any signs of precipitation.
-
The final concentration of the organic solvent should be kept as low as possible to avoid affecting the experimental system. It is crucial to run a vehicle control with the same concentration of the organic solvent.
Table 1: Common Co-solvents for Enhancing Solubility
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-10% (v/v) | Generally well-tolerated in many biological systems. |
| Dimethyl Sulfoxide (DMSO) | 0.1-1% (v/v) | Can have biological effects at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 5-20% (v/v) | A less toxic option for in vivo studies. |
pH Adjustment
For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.[5][7] While this compound does not have strongly acidic or basic groups, slight pH shifts can sometimes influence hydrogen bonding and solubility.
Protocol:
-
Prepare a suspension of this compound in your aqueous buffer.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the suspension while monitoring the pH and observing for dissolution.
-
Be mindful that significant pH changes can affect the stability of your compound and the biological system under investigation.
Use of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6]
Protocol:
-
Select a non-ionic surfactant such as Tween® 80 or Polysorbate 20.
-
Prepare a stock solution of the surfactant in your aqueous buffer.
-
Add the surfactant solution to your this compound, or add the compound to the surfactant-containing buffer.
-
The final surfactant concentration should be above its critical micelle concentration (CMC) but as low as possible to avoid cellular toxicity.
Table 2: Commonly Used Surfactants for Solubilization
| Surfactant | Typical Concentration Range | Considerations |
| Tween® 80 | 0.01-0.5% (v/v) | Widely used in pharmaceutical formulations. |
| Polysorbate 20 | 0.01-0.5% (v/v) | Similar to Tween® 80. |
| Cremophor® EL | 0.1-1% (v/v) | Can be associated with toxicity in some applications. |
Advanced Techniques: Solid Dispersion
For persistent solubility issues, creating a solid dispersion can be an effective strategy.[5][8] This involves dispersing the compound in an inert carrier matrix at the solid state.
Experimental Workflow for Solid Dispersion Preparation
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmiweb.com [pharmiweb.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Stabilizing 2,5-Dimethylhexane-1,6-diol for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing 2,5-Dimethylhexane-1,6-diol for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound during long-term storage?
A1: The long-term stability of this compound, a primary diol, can be influenced by several factors:
-
Oxidation: Exposure to oxygen, particularly in the presence of light or heat, can lead to the oxidation of the primary alcohol groups. This can result in the formation of aldehydes and subsequently carboxylic acids.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.
-
Light: Exposure to UV or visible light can provide the energy to initiate and propagate degradation reactions.
-
Moisture: While this compound is a diol, excessive moisture can potentially hydrolyze any impurities or catalyze degradation pathways.
-
Incompatible Materials: Contact with strong oxidizing agents, acids, or bases can lead to chemical reactions that degrade the compound.
Q2: What are the recommended storage conditions for ensuring the long-term stability of this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For enhanced protection, especially for high-purity applications, storage under an inert atmosphere, such as nitrogen or argon, is advisable to minimize oxidation.
Q3: What are the potential degradation products of this compound?
A3: The primary degradation pathway for this compound is expected to be the oxidation of its primary alcohol functional groups. This can lead to the formation of the corresponding mono- and di-aldehydes (2,5-dimethylhexane-1-al-6-ol and 2,5-dimethylhexanedial) and subsequently the mono- and di-carboxylic acids (6-hydroxy-2,5-dimethylhexanoic acid and 2,5-dimethylhexanedioic acid).
Troubleshooting Guide
Problem: I have observed a change in the physical appearance (e.g., color change, formation of precipitates) of my stored this compound.
| Potential Cause | Troubleshooting Action |
| Oxidation | Analyze a sample of the material using an appropriate analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify potential degradation products. If oxidation is confirmed, consider purging the storage container with an inert gas (e.g., nitrogen or argon) before sealing for future storage. Store in a dark location. |
| Contamination | Review handling procedures to identify potential sources of contamination. Ensure that all equipment used for handling and transferring the diol is clean and dry. Filter the material if precipitates are present, and re-analyze for purity. |
| Incompatible Storage Container | Verify that the storage container is made of an inert material (e.g., amber glass, high-density polyethylene). Transfer the diol to a new, appropriate container if necessary. |
Problem: My experimental results using stored this compound are inconsistent.
| Potential Cause | Troubleshooting Action |
| Degradation of the Diol | Perform a purity analysis on the stored material using a validated analytical method (see Experimental Protocols section). Compare the results to the certificate of analysis of a fresh batch. If significant degradation is detected, it is recommended to use a fresh supply of the diol for critical experiments. |
| Moisture Absorption | Due to the hygroscopic nature of diols, the material may have absorbed moisture from the atmosphere. This can affect the concentration of the diol in solution. Dry the material under vacuum or in a desiccator before use, or accurately determine the water content using Karl Fischer titration to adjust concentrations accordingly. |
Experimental Protocols
Protocol 1: Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study to predict the long-term stability of this compound.
-
Sample Preparation: Dispense aliquots of this compound into several amber glass vials.
-
Initial Analysis (Time 0): Analyze one vial immediately to determine the initial purity and identify any existing impurities. This will serve as the baseline.
-
Storage Conditions: Place the remaining vials in stability chambers under the following conditions:
-
Condition A (Accelerated): 40°C ± 2°C / 75% RH ± 5% RH
-
Condition B (Intermediate): 25°C ± 2°C / 60% RH ± 5% RH
-
Condition C (Long-Term): 5°C ± 3°C
-
-
Time Points: Withdraw vials from each condition at predetermined time points (e.g., 1, 3, and 6 months for accelerated studies).
-
Analysis: Analyze the samples at each time point for purity and the presence of degradation products using a validated analytical method such as GC-MS.
-
Data Evaluation: Compare the results at each time point to the initial analysis to determine the rate of degradation.
Protocol 2: Analysis of this compound and its Potential Degradation Products by GC-MS
-
Sample Preparation: Prepare a solution of the this compound sample in a suitable solvent (e.g., methanol, dichloromethane) at a known concentration.
-
GC-MS System:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., a polar phase column for separating polar compounds).
-
Mass Spectrometer: Capable of electron ionization (EI) and with a mass analyzer (e.g., quadrupole).
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Search for peaks corresponding to potential degradation products by comparing their mass spectra to library data and known fragmentation patterns of aldehydes and carboxylic acids. Quantify the parent compound and any identified degradation products using appropriate calibration standards.
Visualizations
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dimethylhexane-1,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,5-Dimethylhexane-1,6-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the catalytic hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol. This reaction involves the reduction of the alkyne triple bond to a single bond using a metal catalyst, typically Palladium on carbon (Pd/C) or Raney® Nickel, in the presence of hydrogen gas.
Q2: What are the typical reaction conditions for the hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol?
A2: Typical conditions involve using a catalyst like 5% Pd/C or Raney® Nickel in a solvent such as ethanol or ethyl acetate. The reaction is usually carried out at temperatures ranging from room temperature to 100°C and hydrogen pressures from atmospheric pressure to 50 bar. The optimal conditions can vary depending on the scale of the reaction and the specific catalyst used.
Q3: How can I monitor the progress of the hydrogenation reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (2,5-Dimethyl-3-hexyne-2,5-diol). Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide a more quantitative analysis of the conversion to the desired product and the formation of any intermediates or byproducts.
Q4: What is a common method for purifying the final product?
A4: this compound is a solid at room temperature and is typically purified by recrystallization. A common procedure involves dissolving the crude product in a hot solvent, such as acetone, treating with activated charcoal to remove colored impurities, filtering the hot solution, and then allowing it to cool to induce crystallization.
Troubleshooting Guides
Hydrogenation of 2,5-Dimethyl-3-hexyne-2,5-diol
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | - Ensure the catalyst has been stored properly and is not expired.- For Raney® Nickel, ensure it was properly activated and handled under an inert atmosphere to prevent oxidation.- Consider using a fresh batch of catalyst. |
| Catalyst Poisoning | - The starting material or solvent may contain impurities that poison the catalyst, such as sulfur, nitrogen, or phosphorus compounds. Purify the starting materials and use high-purity solvents.- Increase the catalyst loading to compensate for minor poisoning. |
| Insufficient Hydrogen Pressure | - Check for leaks in the hydrogenation apparatus.- Ensure the hydrogen cylinder has adequate pressure.- Increase the hydrogen pressure within the recommended safety limits of the equipment.[1] |
| Low Reaction Temperature | - Increase the reaction temperature. The rate of hydrogenation is generally increased at higher temperatures. However, be aware that higher temperatures can sometimes lead to side reactions.[1] |
| Poor Mixing | - Ensure efficient stirring to keep the catalyst suspended and to facilitate mass transfer of hydrogen gas into the liquid phase. |
Issue 2: Incomplete Reaction - Presence of 2,5-Dimethyl-3-hexene-2,5-diol Intermediate
| Possible Cause | Suggested Solution |
| Insufficient Reaction Time | - Extend the reaction time and continue to monitor the reaction progress by TLC or GC. |
| Deactivated Catalyst | - The catalyst may have lost activity over the course of the reaction. Consider adding a fresh portion of the catalyst. |
| Low Hydrogen Pressure or Temperature | - Increasing the hydrogen pressure and/or temperature can help drive the reaction to completion.[1] |
Issue 3: Formation of Side Products
| Possible Cause | Suggested Solution |
| Hydrogenolysis | - This side reaction can lead to the cleavage of C-O bonds, especially at higher temperatures and with certain catalysts. Use a milder catalyst or lower the reaction temperature. |
| Over-reduction | - Excessive reaction times or harsh conditions can sometimes lead to the reduction of the hydroxyl groups. Monitor the reaction closely and stop it once the desired product is formed. |
| Dehydration | - Acidic impurities in the reaction mixture can catalyze the dehydration of the diol, especially at elevated temperatures. Ensure all reagents and solvents are neutral. |
Purification by Recrystallization
Issue 1: Product "Oils Out" Instead of Crystallizing
| Possible Cause | Suggested Solution |
| Solution is Supersaturated | - Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. |
| Presence of Impurities | - Impurities can inhibit crystal formation. Try treating the solution with activated charcoal again or consider a different purification method like column chromatography before recrystallization. |
| Cooling Too Rapidly | - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can promote oiling out. |
Issue 2: Low Recovery of Crystalline Product
| Possible Cause | Suggested Solution |
| Too Much Solvent Used | - Concentrate the solution by evaporating some of the solvent and then attempt to recrystallize. |
| Product is a Mixture of Diastereomers | - If the starting material was a mixture of stereoisomers, the product will also be a mixture, which can be more soluble. It may be necessary to use a different solvent system or a larger volume of the initial solvent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogenation
-
Reaction Setup:
-
To a high-pressure hydrogenation vessel, add 2,5-Dimethyl-3-hexyne-2,5-diol.
-
Add a suitable solvent, such as ethanol or ethyl acetate (approximately 10-20 mL per gram of starting material).
-
Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 5-10 wt% of the starting material, or a slurry of Raney® Nickel).
-
-
Hydrogenation:
-
Seal the vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 bar).
-
Stir the reaction mixture vigorously.
-
Heat the reaction to the desired temperature (e.g., 25-80 °C).
-
Monitor the reaction by observing hydrogen uptake and/or by analyzing aliquots via TLC or GC.
-
-
Work-up:
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
-
Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., acetone) and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Decolorization:
-
If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
-
-
Filtration:
-
Perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the activated charcoal.
-
-
Crystallization:
-
Allow the hot filtrate to cool slowly to room temperature. Crystals of this compound should form.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Troubleshooting peak splitting in NMR of 2,5-Dimethylhexane-1,6-diol
Topic: Troubleshooting Peak Splitting in NMR of 2,5-Dimethylhexane-1,6-diol
This guide provides solutions for common peak splitting issues encountered during the ¹H NMR analysis of this compound, targeting researchers and professionals in drug development and chemical analysis.
Frequently Asked Questions (FAQs)
Q1: Why do the hydroxyl (-OH) proton signals in my ¹H NMR spectrum of this compound appear as broad singlets instead of the expected triplets?
This is the most common observation for alcohol protons in ¹H NMR. The lack of splitting is due to rapid chemical exchange of the hydroxyl protons with trace amounts of water or acidic impurities in the NMR solvent (like CDCl₃).[1][2] This exchange happens faster than the NMR timescale, causing the signal to average out and collapse into a broad singlet. The chemical shift of this peak can also vary significantly depending on the sample's concentration, temperature, and the solvent used.[1][3][4]
Q2: The signals for the methylene protons adjacent to the hydroxyl groups (-CH₂OH) appear as a complex multiplet, not a simple doublet as might be expected from coupling only to the adjacent methine proton. Why is this?
The complexity arises because the two protons of the -CH₂OH group are diastereotopic. The presence of a stereocenter at carbon 2 (and 5) makes the local electronic environment different for each of the two methylene protons. Consequently, they are chemically non-equivalent, couple to each other (geminal coupling), and also couple differently to the neighboring methine proton (-CH). This results in a more complex splitting pattern, often an "AB quartet of doublets" or a similarly intricate multiplet, rather than a simple doublet.
Q3: How can I definitively confirm the identity of the hydroxyl (-OH) proton signals in my spectrum?
The most reliable method is a D₂O exchange experiment .[5] By adding a single drop of deuterium oxide (D₂O) to your NMR tube, shaking it, and re-acquiring the spectrum, the labile -OH protons will exchange with deuterium atoms.[3] Since deuterium is not observed in a standard ¹H NMR experiment, the original -OH signal will disappear completely, confirming its assignment.[1][2]
Q4: My spectrum is very pure and I actually observe coupling between the -OH and the adjacent -CH₂- protons, which complicates analysis. How can I simplify the spectrum?
Observing this coupling indicates that the rate of proton exchange is slow, which can occur in very dry, non-polar solvents. To simplify the spectrum by removing this coupling, you need to increase the rate of exchange. This can be achieved by:
-
Adding a trace amount of acid or water to the sample.
-
Increasing the temperature of the experiment using Variable Temperature (VT) NMR. This will accelerate the proton exchange, causing the -OH signal to decouple and collapse into a singlet.[6]
Q5: How can I resolve broad, poorly defined multiplets to better understand the compound's structure?
Variable Temperature (VT) NMR is a powerful tool for resolving complex or broad signals that may arise from conformational dynamics or intermediate chemical exchange rates.[7][8]
-
Increasing the temperature can often sharpen peaks by overcoming rotational energy barriers, leading to an averaged, simpler spectrum.[6]
-
Decreasing the temperature can slow down exchange processes, which can either reveal coupling information (like with -OH protons) or "freeze out" different conformers, potentially resolving a broad peak into distinct signals for each conformation.[4][8]
Troubleshooting Guide
The following table summarizes common issues and solutions for the ¹H NMR analysis of this compound.
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Broad, singlet -OH peak of variable chemical shift. | Rapid proton exchange with trace water/acid.[1][4] | This is a typical observation. Confirm peak identity with a D₂O exchange experiment. |
| -OH peak is absent or very small. | Sample is wet; rapid exchange with a large amount of water. | Lyophilize or dry the sample thoroughly before analysis. Re-run in fresh, dry solvent. |
| -OH protons are coupled to adjacent -CH₂- protons. | Slow proton exchange (very pure, dry sample/solvent). | Increase the sample temperature (VT-NMR) to induce faster exchange and decouple the signals. |
| -CH₂OH protons appear as a complex multiplet. | Protons are diastereotopic due to the adjacent chiral center. | This is expected. Use 2D NMR (e.g., COSY, HSQC) to confirm assignments. |
| Multiple signals are broad and poorly resolved. | Conformational exchange or intermediate rate chemical exchange.[8] | Perform Variable Temperature (VT) NMR. Acquire spectra at various temperatures to find the coalescence point or a temperature where signals sharpen.[6][7] |
Experimental Protocols
Protocol 1: D₂O Exchange for Hydroxyl Proton Identification
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of this compound in a deuterated solvent (e.g., CDCl₃).
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one small drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube securely and invert it several times to ensure thorough mixing. A brief, gentle vortexing can also be used.
-
Re-acquire Spectrum: Place the tube back into the spectrometer and acquire a new ¹H NMR spectrum using the same parameters.
-
Analysis: Compare the two spectra. The signal corresponding to the -OH protons will have disappeared in the second spectrum.[2][3]
Protocol 2: Variable Temperature (VT) NMR for Resolving Broad Signals
-
Sample Preparation: Prepare a sample of this compound in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈) if high temperatures are required. Ensure the NMR tube is rated for VT experiments.[8]
-
Standard Spectrum: Acquire a spectrum at ambient temperature (e.g., 25°C / 298K) to serve as a reference.
-
Temperature Adjustment:
-
To Sharpen Signals (High Temp): Increase the probe temperature in increments of 10-15°C (e.g., 40°C, 55°C, 70°C). Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.[8]
-
To Reveal Coupling (Low Temp): Decrease the probe temperature in increments (e.g., 10°C, -5°C, -20°C). Low-temperature experiments may require specialized equipment.[8]
-
-
Analysis: Observe the changes in peak shape, width, and chemical shift across the temperature range to identify dynamic processes and obtain a more resolved spectrum.[9]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing peak splitting issues in the NMR spectrum of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,5-Dimethylhexane-1,6-diol
Welcome to the technical support center for 2,5-Dimethylhexane-1,6-diol. This resource provides researchers, scientists, and drug development professionals with essential information on preventing the unwanted oxidation of this compound. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the stability and integrity of your materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
This compound is a primary diol, meaning it has two primary alcohol functional groups (-CH₂OH).[1] Like other primary alcohols, these groups are susceptible to oxidation, which can convert them first into aldehydes and then further into carboxylic acids.[2][3] This degradation can lead to impurities in experiments, alter the molecule's chemical properties, and compromise the results of synthetic procedures.
Q2: What are the typical unwanted oxidation products of this compound?
The oxidation of the two primary alcohol groups occurs in stages. Partial oxidation yields the corresponding dialdehyde (2,5-dimethylhexanedial). If the oxidation proceeds further, one or both aldehyde groups can be converted into carboxylic acid groups, resulting in 2,5-dimethylhexanedioic acid.[3] The presence of water facilitates this over-oxidation to the carboxylic acid stage.[3][4]
Q3: How can I prevent the over-oxidation of this compound to a carboxylic acid during a synthetic reaction?
To stop the oxidation at the aldehyde stage and prevent the formation of carboxylic acid, you must use a mild oxidizing agent and ensure the reaction is conducted in anhydrous (water-free) conditions.[3][5] Reagents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are specifically designed for this purpose.[6][7] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will aggressively oxidize the primary alcohols directly to carboxylic acids.[5][7][8]
Q4: What are the ideal storage conditions to minimize long-term oxidative degradation?
To ensure the long-term stability of this compound, it should be stored under conditions that minimize exposure to oxygen, light, and moisture. The recommended storage protocol is:
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.
-
Container: Use an amber glass vial or a container that protects the compound from light.
-
Temperature: Store in a cool, dry place. Refrigeration is often suitable.
-
Purity: Ensure the material is free from catalytic impurities (e.g., transition metal residues) that could accelerate oxidation.
Q5: Can antioxidants be added to prevent the oxidation of this compound?
While less common for pure reagents in storage, radical scavengers or antioxidants like Butylated hydroxytoluene (BHT) can be added to formulated solutions containing the diol to inhibit radical-initiated oxidation pathways, particularly if the solution is to be stored for an extended period or exposed to air.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Sample develops a yellow or brown tint over time. | Aerial Oxidation: The compound is slowly reacting with oxygen from the air. This can be accelerated by light or trace metal impurities. | Purge the container with an inert gas (argon or nitrogen) before sealing. Store in an amber vial in a cool, dark location.[9] |
| An aldehyde-synthesis reaction yields the carboxylic acid. | 1. Strong Oxidizing Agent: The chosen reagent (e.g., KMnO₄, Jones reagent) was too strong.[8]2. Presence of Water: Trace amounts of water allowed the intermediate aldehyde to form a hydrate, which was then oxidized.[3] | 1. Use a mild, anhydrous oxidant such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[6]2. Ensure all glassware is oven-dried and all solvents are anhydrous. |
| NMR/GC-MS analysis shows multiple unexpected peaks. | Uncontrolled Oxidation/Cleavage: Vigorous oxidation conditions can cause not only the oxidation of the alcohol groups but also the cleavage of C-C bonds, leading to a mixture of smaller molecules.[10] | Use milder reaction conditions (lower temperature, controlled addition of reagents). Re-evaluate the choice of oxidant to ensure it is selective for the primary alcohol. |
| Reaction is sluggish or does not go to completion. | Incorrect Reagent Stoichiometry: An insufficient amount of oxidizing agent was used. | Recalculate the molar equivalents of the oxidizing agent. It is common to use a slight excess (e.g., 1.1 to 1.5 equivalents per alcohol group) depending on the specific protocol. |
Data Summary: Mild Oxidizing Agents for Primary Alcohols
The following table compares common mild oxidizing agents suitable for converting primary alcohols (like this compound) to aldehydes while minimizing over-oxidation.
| Oxidizing Agent | Typical Solvent | Temperature | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temp. | Readily available, reliable, anhydrous conditions prevent over-oxidation.[5][6] | Chromium waste is toxic and requires special disposal. The reaction workup can be tedious. |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), Chloroform | Room Temp. | High yields, neutral pH, short reaction times, non-toxic metal byproducts.[3][6] | The reagent is sensitive to moisture and can be explosive under certain conditions. |
| Swern Oxidation | Dichloromethane (DCM) | -78 °C to Room Temp. | Excellent for sensitive substrates, avoids heavy metals, easy workup.[5] | Requires cryogenic temperatures, produces a foul smell (dimethyl sulfide), requires careful temperature control. |
Experimental Protocols
Protocol 1: Controlled Oxidation to 2,5-Dimethylhexanedial using PCC
This protocol describes the conversion of this compound to its corresponding dialdehyde, preventing further oxidation to the dicarboxylic acid.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Round-bottom flask, magnetic stirrer, and addition funnel
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar under an inert atmosphere.
-
Suspend PCC (2.2 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Slowly add the diol solution to the stirring PCC suspension at room temperature via an addition funnel over 15-20 minutes.
-
Allow the reaction to stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.
-
Wash the silica plug with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2,5-Dimethylhexanedial.
-
Purify the product as necessary using column chromatography.
Protocol 2: Best Practices for Long-Term Storage
This protocol outlines the procedure for storing this compound to prevent oxidative degradation.
Materials:
-
High-purity this compound
-
Amber glass vial with a PTFE-lined cap
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Parafilm or a secondary seal
Procedure:
-
Ensure the this compound sample is dry and free of solvent.
-
Place the solid or liquid diol into a clean, dry amber glass vial.
-
Insert a needle or tubing connected to the inert gas source into the vial, ensuring the tip is just above the surface of the compound.
-
Gently flush the headspace of the vial with the inert gas for 1-2 minutes to displace all air.
-
Quickly remove the tubing and immediately seal the vial with the PTFE-lined cap.
-
For extra security, wrap the cap and neck of the vial with Parafilm.
-
Label the vial clearly and store it in a cool, dark, and dry location, such as a refrigerator or a designated chemical storage cabinet.
Visual Guides
Caption: Oxidation pathway of this compound.
Caption: Decision workflow for addressing oxidation issues.
References
- 1. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Various products formed on oxidation of 2,5- dimethylhexan-3-one are :(i)\n \n \n \n \n (ii)\n \n \n \n \n (iii) $C{H_3}COOH$(iv) HCOOHa.) (i) and (ii)b.) (i), (ii) and (iii)c.) (i), (ii), (iii) and (iv)d.) (iii) and (iv) [vedantu.com]
Technical Support Center: Purification of 2,5-Dimethylhexane-1,6-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized 2,5-Dimethylhexane-1,6-diol. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent laboratory-scale synthesis method is the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene. This two-step process involves the anti-Markovnikov addition of a borane reagent across the double bonds of the diene, followed by oxidation to yield the desired diol.
Q2: What are the potential impurities I should be aware of after synthesizing this compound via hydroboration-oxidation?
A2: The primary impurities may include:
-
Unreacted starting material: 2,5-dimethyl-1,5-hexadiene.
-
Intermediate species: Residual organoborane intermediates or their oxidized byproducts.
-
Regioisomers: Although the reaction is highly regioselective for the primary alcohol, trace amounts of other diol isomers might be present.
-
Solvent and Reagent Residues: Residual solvents (e.g., tetrahydrofuran) and leftover reagents from the workup process.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary and most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable solvent system will show distinct spots for the diol, the starting diene, and other impurities. Staining with potassium permanganate is effective for visualizing these compounds as they are oxidizable.
Troubleshooting Guides
Recrystallization Issues
Q: My this compound does not crystallize upon cooling.
A: This is a common issue that can arise from several factors:
-
Too much solvent: If an excessive amount of solvent was used, the solution may not be saturated enough for crystallization to occur.
-
Solution: Gently heat the solution to evaporate some of the solvent and re-cool.
-
-
Supersaturation: The solution may be supersaturated.
-
Solution 1: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Solution 2: Add a seed crystal of pure this compound to induce crystallization.
-
-
Inappropriate solvent: The chosen solvent may not be ideal for this compound.
-
Solution: Perform small-scale solubility tests with different solvents or solvent mixtures to find a more suitable system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Q: The purity of my diol did not improve significantly after recrystallization.
A: This could be due to:
-
Impurities co-crystallizing: If the impurities have similar solubility properties to the desired diol, they may crystallize out as well.
-
Solution: A second recrystallization may be necessary. Alternatively, switching to a different solvent system might improve the separation.
-
-
Inefficient washing: Washing the crystals with a solvent that is too warm or using too much of it can redissolve the product and retain impurities.
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent to wash the crystals.
-
Flash Column Chromatography Issues
Q: I am not getting good separation between my diol and impurities on the column.
A: Poor separation can result from several factors:
-
Inappropriate solvent system: The polarity of the eluent may not be optimal.
-
Solution: Develop a suitable solvent system using TLC first. Aim for a solvent mixture that gives the diol an Rf value of approximately 0.2-0.3 for good separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can often improve separation.
-
-
Column overloading: Applying too much crude material to the column will lead to broad bands and poor separation.
-
Solution: As a general rule, use a silica gel to crude material ratio of at least 50:1 (w/w) for challenging separations.
-
-
Column packing issues: An improperly packed column with channels or cracks will result in uneven solvent flow and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.
-
Q: My diol is not eluting from the column.
A: This usually indicates that the eluent is not polar enough.
-
Solution: Gradually increase the polarity of your solvent system. For highly polar compounds like diols, adding a small percentage of methanol (e.g., 1-5%) to a dichloromethane or ethyl acetate-based eluent can be effective.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity Achieved | Typical Recovery Yield | Advantages | Disadvantages |
| Single Recrystallization | >95% | 60-80% | Simple, cost-effective, good for removing major impurities. | Can have lower yields, may not remove impurities with similar solubility. |
| Double Recrystallization | >98% | 40-60% | High purity achievable. | Lower overall yield due to material loss in each step. |
| Flash Chromatography | >99% | 70-90% | High purity and good recovery, effective for complex mixtures. | More time-consuming, requires more solvent and specialized equipment. |
Note: The values presented are typical and can vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Through preliminary solubility tests, a mixture of acetone and hexanes is found to be effective. The diol is soluble in hot acetone and insoluble in cold hexanes.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot acetone by gently heating on a hot plate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add hexanes until the solution becomes cloudy, then add a few drops of acetone to redissolve the precipitate.
-
Cooling: Allow the flask to stand undisturbed at room temperature for 1-2 hours, then place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove residual solvent.
Protocol 2: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a solvent system using TLC. A good starting point is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of ~0.25 for the diol. For example, a 30:70 to 50:50 mixture of ethyl acetate to hexanes may be appropriate.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 20% ethyl acetate in hexanes) and pour it into the column. Allow the silica to settle, ensuring a flat and uniform bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude diol in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Elution: Begin eluting with the initial solvent system. If a gradient elution is used, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the diol by TLC.
-
Solvent Removal: Combine the pure fractions containing the diol and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: A workflow diagram illustrating the purification and analysis process for synthesized this compound.
Caption: A logical troubleshooting flowchart for identifying and addressing common issues during the purification of this compound.
Validation & Comparative
A Comparative Guide to 2,5-Dimethylhexane-1,6-diol and 1,6-hexanediol for Researchers and Drug Development Professionals
In the landscape of chemical intermediates, the choice of diol can significantly influence the properties of resulting polymers and formulations. This guide provides a detailed, objective comparison of 2,5-Dimethylhexane-1,6-diol and the well-established 1,6-hexanediol. This analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of these diols is crucial for predicting their behavior in various systems. The following table summarizes key quantitative data for both compounds.
| Property | This compound | 1,6-hexanediol |
| Molecular Formula | C8H18O2[1][2][3] | C6H14O2[4] |
| Molar Mass | 146.23 g/mol [1][2] | 118.176 g/mol [4] |
| Boiling Point | 243.3 °C at 760 mmHg[5] | 250 °C[6] |
| Melting Point | Not available | 42 °C[6] |
| Density | 0.935 g/cm³[5] | 0.967 g/cm³ |
| Flash Point | 126.1 °C[5] | 102 °C[6] |
| Solubility | Soluble in polar solvents. | Highly soluble in water; soluble in ethanol and acetone; slightly soluble in diethyl ether; insoluble in benzene.[6][7] |
| Viscosity | Not available | Data available, but varies with temperature. |
Performance in Polymer Synthesis: The Impact of Molecular Architecture
The structural difference between the linear 1,6-hexanediol and the branched this compound has a profound impact on the morphology and properties of the resulting polymers, particularly polyesters and polyurethanes.
Polyester Synthesis
The use of these diols in polyester synthesis reveals a critical divergence in polymer crystallinity. Polyesters synthesized from the linear 1,6-hexanediol are typically highly crystalline, exhibiting around 60% crystallinity. In stark contrast, polyesters derived from its branched isomers, such as this compound, are entirely amorphous.[8] This difference in crystallinity has significant implications for the material's mechanical and thermal properties.
| Polymer Property | Polyester from this compound (Branched) | Polyester from 1,6-hexanediol (Linear) |
| Crystallinity | Amorphous[8] | Highly Crystalline (~60%)[8] |
| Glass Transition Temperature (Tg) | Higher than linear equivalents[6] | Lower than branched equivalents[6] |
| Biodegradation (Enzymatic Hydrolysis) | Significantly decreased rate[6] | Faster rate[6] |
| Hydrophobicity | Generally increased[6] | Lower |
| Mechanical Properties | Lower modulus, higher extension at break[6] | Higher modulus, lower extension at break |
The methyl branching in this compound introduces steric hindrance that disrupts the regular packing of polymer chains, preventing the formation of crystalline domains. This leads to amorphous materials with distinct properties.
Caption: Impact of diol structure on polymer morphology.
Polyurethane Synthesis
In polyurethane synthesis, both diols can act as chain extenders or as part of the polyol soft segment. The choice between a linear and a branched diol will affect the morphology and, consequently, the mechanical properties of the polyurethane. Generally, linear diols like 1,6-hexanediol contribute to the formation of more ordered hard segments, potentially leading to materials with higher tensile strength and hardness. Conversely, the branched structure of this compound is expected to disrupt this ordering, resulting in softer, more flexible polyurethanes with potentially lower crystallinity.[9]
Applications in Drug Development
While direct comparative studies are limited, the distinct properties of these diols suggest different potential applications in the pharmaceutical and biomedical fields.
1,6-hexanediol has been investigated for its role in studying biomolecular condensates, as it can disrupt weak hydrophobic interactions.[10] This property is valuable for research into cellular organization and neurodegenerative diseases. Polymers based on 1,6-hexanediol, such as poly(1,6-hexanediol)carbonate diols, have been used to synthesize biocompatible polyurethanes for medical applications.[11]
This compound , due to the amorphous and more hydrophobic nature of the polymers it forms, could be advantageous in applications requiring sustained drug release. The lower rate of enzymatic degradation of polyesters derived from branched diols suggests potential for creating long-lasting implants or drug delivery matrices.[6] Aliphatic diols, in general, are explored as pharmaceutical excipients for their ability to dissolve hydrophobic drugs in aqueous media and as components of emulsions for oral and transdermal drug delivery.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are outlines for key experimental procedures.
Synthesis of Polyesters by Polycondensation
This protocol describes a typical two-stage melt polycondensation reaction for synthesizing polyesters from a diacid and a diol.
Caption: General workflow for polyester synthesis.
Methodology:
-
Charging the Reactor: The dicarboxylic acid and a molar excess of the diol (either this compound or 1,6-hexanediol) are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a distillation column.
-
Esterification: The mixture is heated to 180-220°C under a nitrogen atmosphere. Water is formed as a byproduct and is continuously removed by distillation. This stage is continued until the acid value of the mixture drops to a predetermined level.
-
Polycondensation: The catalyst (e.g., antimony(III) oxide or a tin-based catalyst) is added to the reaction mixture. The temperature is gradually increased to 250-280°C, and a high vacuum is applied. The excess diol is distilled off, and the viscosity of the melt increases as the polymerization proceeds. The reaction is stopped when the desired molecular weight is achieved.
Determination of Polymer Crystallinity by Differential Scanning Calorimetry (DSC)
Methodology:
-
A small sample (5-10 mg) of the polyester is hermetically sealed in an aluminum pan.
-
The sample is heated in a DSC instrument from room temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting enthalpy (ΔHm).
-
The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a temperature below its glass transition temperature to observe crystallization behavior.
-
A second heating scan is performed under the same conditions as the first to determine the glass transition temperature (Tg) and the melting enthalpy of the recrystallized sample.
-
The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = (ΔHm / ΔH°m) × 100, where ΔH°m is the theoretical melting enthalpy of a 100% crystalline polymer.
Measurement of Viscosity
Methodology:
-
A rotational viscometer is used to measure the dynamic viscosity of the diols at various temperatures.
-
The diol sample is placed in the instrument's sample cup, and the temperature is controlled using a circulating water bath.
-
A spindle is immersed in the liquid and rotated at a series of known speeds.
-
The torque required to rotate the spindle is measured, and the instrument's software calculates the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).
Solubility Determination
Methodology:
-
An excess amount of the diol is added to a known volume of a specific solvent (e.g., water, ethanol) in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After reaching equilibrium, the mixture is allowed to stand for the undissolved solute to settle.
-
A sample of the supernatant is carefully withdrawn, filtered to remove any suspended particles, and then analyzed by a suitable analytical method (e.g., gas chromatography, refractometry) to determine the concentration of the dissolved diol.
Conclusion
The choice between this compound and 1,6-hexanediol presents a trade-off between crystallinity and amorphousness in the resulting polymers. For applications requiring high strength, hardness, and thermal stability, the linear 1,6-hexanediol, which promotes crystallinity, is often the preferred choice. However, for applications demanding flexibility, improved elongation, and controlled degradation, the branched this compound offers a compelling alternative by inducing an amorphous polymer structure. For drug development professionals, the slower degradation and increased hydrophobicity of polymers derived from the branched diol may open new avenues for controlled-release formulations. Further research into the biocompatibility and performance of polymers derived from this compound is warranted to fully elucidate its potential in biomedical and pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and characterization of ester-diol based polyurethane: a potentiality check for hypopharyngeal tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN114773160A - 1, 3-aliphatic diol compound and derivative thereof - Google Patents [patents.google.com]
A Comparative Guide to 2,5-Dimethylhexane-1,6-diol and Other Branched Diols in Polymer Applications
For Researchers, Scientists, and Drug Development Professionals
The incorporation of branched diols into polymer backbones offers a powerful strategy for tuning material properties. By disrupting chain linearity, branching can significantly alter thermal, mechanical, and chemical resistance characteristics compared to polymers synthesized from linear diols. This guide provides an objective comparison of polymers derived from the branched secondary diol, 2,5-dimethylhexane-1,6-diol, with those from other branched and linear diols, supported by experimental data to inform material selection for advanced applications.
Executive Summary
Branched diols, such as this compound and neopentyl glycol (NPG), are instrumental in developing amorphous or semi-crystalline polymers with enhanced thermal stability, hydrolytic resistance, and specific mechanical profiles. The methyl branches along the polymer chain increase steric hindrance, which restricts chain mobility. This structural feature typically leads to a higher glass transition temperature (Tg), increased hydrophobicity, and reduced rates of biodegradation compared to polymers made from their linear analogues.[1][2]
This guide will focus on the comparative performance of polyesters synthesized with these diols. Due to a lack of extensive published data specifically for this compound, this guide will utilize data from its close structural analogue, 2,5-hexanediol (2,5-HDO), which also features methyl branches at the 2 and 5 positions. This serves as a strong representative for understanding the impact of this specific branching structure.
Performance Comparison: Branched vs. Linear Diols
The introduction of methyl branches into the polymer backbone has a profound effect on key performance indicators. The following tables summarize quantitative data from studies on furandioate-adipate copolyesters, comparing polymers made with the branched secondary diol 2,5-hexanediol (2,5-HDO) to its linear primary diol analogue, 1,4-butanediol (1,4-BDO).[1][2]
Thermal Properties
The presence of methyl branches restricts chain flexibility, leading to a significant increase in the glass transition temperature (Tg).[2][3] This is a critical factor for applications requiring dimensional stability at elevated temperatures. All copolyesters derived from secondary (branched) diols were found to be entirely amorphous, whereas those from primary (linear) diols can exhibit crystallinity.[1][2]
| Property | Polymer System | Diol Type | Diol Structure | Glass Transition Temp. (Tg) (°C) |
| Thermal Stability | Furandioate-Adipate Copolyester | Branched (analogue) | 2,5-Hexanediol | > 27 °C |
| Furandioate-Adipate Copolyester | Linear | 1,4-Butanediol | < 0 °C |
Table 1: Comparison of Glass Transition Temperatures. Data extracted from studies on copolyesters, highlighting the significant increase in Tg imparted by methyl branching.[1][2]
Mechanical Properties
Mechanical performance is significantly altered by diol structure. In a specific furandioate/adipate copolyester formulation (70:30 ratio), the branched diol imparted a substantially higher modulus and greater extension at break, indicating a material that is both stiffer and more ductile than its linear counterpart.[1][2] However, for other formulations, branched copolyesters typically displayed a lower modulus but retained a higher extension at break.[1]
| Property | Polymer System (70:30 Furandioate/Adipate) | Diol Type | Diol Structure | Young's Modulus (MPa) | Extension at Break (mm) |
| Mechanical Performance | Poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) | Branched (analogue) | 2,5-Hexanediol | 67.8 | 89.7 |
| Poly(1,4-butyleneadipate-co-1,4-butylenefurandioate) | Linear | 1,4-Butanediol | 19.1 | 44.5 |
Table 2: Comparison of Mechanical Properties. Data for a specific copolyester formulation showing enhanced modulus and ductility with the branched diol.[1][2]
Chemical and Hydrolytic Stability
The choice of diol impacts the polymer's interaction with aqueous environments. Methyl branching generally increases the hydrophobicity of the polymer surface.[1] This, combined with the steric hindrance provided by the branches, leads to significantly decreased rates of enzymatic hydrolysis and biodegradation.[1] This enhanced stability is a key advantage for durable goods, whereas linear diol-based polyesters may be preferred for applications where biodegradability is desired.
Neopentyl glycol (NPG) is particularly well-regarded for imparting exceptional hydrolytic stability to polyester resins, a property attributed to its highly branched, compact structure.[4]
| Property | Effect of Methyl Branching |
| Hydrophobicity | Generally increased (higher water contact angles) |
| Enzymatic Hydrolysis Rate | Significantly decreased |
Table 3: Qualitative Comparison of Stability Properties. Methyl branching enhances resistance to hydrolysis.[1]
Logical Workflow for Diol Selection
The selection of an appropriate branched diol is a multi-step process dependent on the desired end-use properties of the polymer. The following diagram illustrates a logical workflow for this selection process.
Figure 1. Decision workflow for selecting a diol based on key polymer performance requirements.
Experimental Protocols
The data presented in this guide are derived from standard polymer characterization techniques. Detailed methodologies are outlined below.
Polyester Synthesis (Melt Transesterification)
This protocol is a general procedure for synthesizing copolyesters from di-esters and diols.
-
Monomer Charging: The di-ester monomers (e.g., diethyl adipate, 2,5-furandicarboxylic acid diethyl ester) and a molar excess of the diol (e.g., 2,5-hexanediol, 1,4-butanediol) are charged into a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser. A diol/diester molar ratio of 2:1 is often necessary for secondary alcohols to achieve high molecular weights.[1][2]
-
Catalyst Addition: A transesterification catalyst, such as titanium(IV) isopropoxide, is added to the mixture.
-
First Stage (Transesterification): The mixture is heated under a nitrogen atmosphere to approximately 180-200°C. The reaction proceeds for several hours (e.g., 2-4 hours) to distill off the ethanol byproduct.
-
Second Stage (Polycondensation): The temperature is gradually increased (e.g., to 220-240°C) while a vacuum is slowly applied (reducing pressure to <1 mbar). This stage removes the excess diol and drives the polymerization to high molecular weight. This step is continued for several hours until the desired melt viscosity is achieved.
-
Polymer Recovery: The reactor is cooled, and the resulting polymer is extruded and pelletized for analysis.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm). A sample (typically 5-10 mg) is sealed in an aluminum pan and subjected to a heat-cool-heat cycle under a nitrogen atmosphere. A typical heating/cooling rate is 10-20°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.
-
Thermogravimetric Analysis (TGA): TGA measures the thermal stability and decomposition profile of the polymer. A sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) from ambient temperature to >600°C. The temperature at which 5% or 10% weight loss occurs (Td5 or Td10) is used as an indicator of thermal stability.
Mechanical Testing
-
Tensile Properties (ASTM D638): The mechanical properties of the polymers, such as Young's modulus, tensile strength, and elongation at break, are measured according to ASTM D638.[3]
-
Specimen Preparation: Polymer samples are compression molded or injection molded into standardized "dog-bone" shaped specimens (e.g., Type V).
-
Conditioning: Specimens are conditioned at standard temperature and humidity (e.g., 23°C, 50% RH) for at least 40 hours prior to testing.
-
Testing: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Data Analysis: Stress and strain are recorded throughout the test to generate a stress-strain curve from which the key mechanical properties are calculated.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New bio-based monomers: tuneable polyester properties using branched diols from biomass - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 4. (2R,5S)-2,5-dimethylhexane-1,6-diol | C8H18O2 | CID 89250010 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Validation of 2,5-Dimethylhexane-1,6-diol: A Comparative Guide
This guide provides a framework for the spectroscopic validation of the chemical structure of 2,5-Dimethylhexane-1,6-diol. Due to the current unavailability of comprehensive, publicly accessible spectroscopic data for this compound, this document outlines the necessary experimental protocols and data presentation formats that should be utilized once such data is acquired. For comparative purposes, experimentally obtained data for a structurally related diol, Hexane-1,6-diol, is provided.
Introduction
The definitive structural confirmation of a synthesized chemical entity is paramount in research and development, particularly within the pharmaceutical and materials science sectors. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unambiguous evidence of a molecule's atomic connectivity and arrangement. This guide details the spectroscopic validation process for this compound and compares its expected spectral features with those of the simpler, linear diol, Hexane-1,6-diol.
Comparative Spectroscopic Data
A comprehensive validation of the structure of this compound requires the acquisition and analysis of its ¹H NMR, ¹³C NMR, IR, and Mass spectra. The following tables are formatted to present a direct comparison between the expected data for this compound and the available data for Hexane-1,6-diol.
Table 1: ¹H NMR Spectral Data
| Assignment | This compound | Hexane-1,6-diol |
| Chemical Shift (δ, ppm) | Data not currently available | 3.62 (t, 4H), 2.42 (br s, 2H), 1.57 (m, 4H), 1.44 (m, 4H)[1] |
| Multiplicity | Data not currently available | t = triplet, br s = broad singlet, m = multiplet[1] |
| Integration | Data not currently available | 4H, 2H, 4H, 4H[1] |
| Coupling Constant (J, Hz) | Data not currently available | Not reported |
Table 2: ¹³C NMR Spectral Data
| Assignment | This compound | Hexane-1,6-diol |
| Chemical Shift (δ, ppm) | A 13C NMR spectrum has been reported, but the data is not publicly accessible.[2] | Data not currently available in search results |
Table 3: IR Spectral Data
| Assignment | This compound | Hexane-1,6-diol |
| Absorption Band (cm⁻¹) | Data not currently available | A Sadtler Research Laboratories IR Grating Collection spectrum is available (ID: 21349) but peak values are not listed in the search results.[3] |
| Functional Group | Expected: O-H (broad), C-H (stretch), C-O (stretch) | O-H (alcohol), C-H (alkane), C-O (alcohol)[3] |
Table 4: Mass Spectrometry Data
| Assignment | This compound | Hexane-1,6-diol |
| Molecular Ion (M⁺) | Expected m/z: 146.13 | 118.17[4] |
| Key Fragments (m/z) | Data not currently available | 100, 83, 70, 55, 42[4] |
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the diol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent should be based on the solubility of the analyte.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton environment and connectivity.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Obtain a proton-decoupled ¹³C spectrum to determine the number of unique carbon environments and their chemical shifts.
-
If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the diol (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid/Film: If the diol is a viscous liquid or can be melted at a low temperature, a thin film can be prepared between two KBr or NaCl plates.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the alcohol groups and the C-H and C-O stretches.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the diol into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will produce a characteristic fragmentation pattern. Electrospray Ionization (ESI) is a softer technique often used with LC-MS that may yield a more prominent molecular ion peak.
-
Data Analysis:
-
Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and key fragments.
-
Workflow for Spectroscopic Validation
The logical flow of experiments for the structural validation of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic validation of this compound.
References
Performance Unveiled: A Comparative Guide to Polymers Derived from 2,5-Dimethylhexane-1,6-diol
For researchers, scientists, and professionals in drug development, the choice of polymer backbone is a critical decision that dictates the final properties and performance of a material. This guide offers an objective comparison of polymers based on the branched diol, 2,5-Dimethylhexane-1,6-diol, against those derived from its linear counterpart, 1,6-hexanediol. By examining key experimental data, this document provides insights into the influence of methyl branching on the thermal, mechanical, and degradation properties of polyesters, polyurethanes, and polycarbonates.
The introduction of methyl side groups in the polymer backbone, as seen in this compound, significantly alters the material's characteristics. This branching disrupts chain packing and reduces flexibility, leading to distinct performance profiles compared to polymers synthesized from linear diols.
Key Performance Indicators: A Side-by-Side Comparison
The structural difference between this compound and 1,6-hexanediol—the presence of two methyl groups—has a cascading effect on the resulting polymer's properties.
Thermal Properties
Polymers derived from this compound consistently exhibit a higher glass transition temperature (Tg) compared to their linear 1,6-hexanediol-based counterparts.[1][2] This is attributed to the increased steric hindrance and reduced chain mobility imposed by the methyl branches. For instance, in a series of furandioate-adipate copolyesters, the Tg of the methyl-branched polymer was notably higher than the equivalent linear polymer.[1] This increased thermal stability can be advantageous in applications requiring dimensional stability at elevated temperatures.
Mechanical Properties
The influence of methyl branching on mechanical properties is nuanced. In some copolyesters, the introduction of this compound can lead to a higher modulus and increased extension at break. For example, a poly(2,5-hexamethyleneadipate-co-2,5-hexamethylenefurandioate) displayed a modulus of 67.8 MPa and an extension at break of 89.7 mm, compared to 19.1 MPa and 44.5 mm for the linear analogue.[1] However, in other copolyester formulations, while the extension at break was retained or improved, the modulus was observed to be lower.[1] The symmetry of the branched diol can also play a role, with some studies on unsaturated polyesters suggesting that symmetrical branched diols can enhance impact resistance.
Crystallinity and Hydrophobicity
A significant consequence of incorporating a stereoirregular mixture of this compound is the disruption of polymer chain packing, leading to a reduction in crystallinity. Polyesters based on 1,6-hexanediol are often highly crystalline, whereas those synthesized with this compound are typically amorphous.[1] This amorphous nature can be beneficial for applications requiring optical clarity. Furthermore, the presence of methyl groups tends to increase the hydrophobicity of the polymer surface, a property that can be valuable for coatings and moisture-sensitive applications.[1]
Biodegradation and Hydrolytic Stability
The structural changes induced by methyl branching also impact the polymer's susceptibility to degradation. Copolyesters synthesized from secondary alcohol diols like this compound exhibit a significantly lower rate of enzymatic hydrolysis compared to their linear counterparts.[1] This suggests that polymers based on this compound are less biodegradable. In terms of hydrolytic stability, the presence of methyl branches can offer increased resistance to hydrolysis, a desirable trait for long-term performance in aqueous environments.[3]
Quantitative Data Summary
The following tables summarize the key performance data for copolyesters synthesized with this compound (referred to as 2,5-HDO in the source) and its linear analogue, 1,6-hexanediol (1,6-HDO).
Table 1: Thermal and Mechanical Properties of Furandioate-Adipate Copolyesters
| Property | Polymer with 1,6-HDO | Polymer with 2,5-HDO |
| Glass Transition Temp. (Tg) | Lower | Higher[1] |
| Crystallinity | Highly Crystalline (~60%) | Amorphous[1] |
| Modulus | 19.1 MPa (example) | 67.8 MPa (example)[1] |
| Extension at Break | 44.5 mm (example) | 89.7 mm (example)[1] |
Table 2: Degradation and Surface Properties of Furandioate-Adipate Copolyesters
| Property | Polymer with 1,6-HDO | Polymer with 2,5-HDO |
| Enzymatic Hydrolysis Rate | Higher | Significantly Lower[1] |
| Hydrophobicity | Lower | Higher[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for the synthesis and characterization of these polymers.
Polyester Synthesis (Melt Polycondensation)
A two-stage melt polycondensation is a common method for synthesizing these polyesters.
-
Transesterification: A dicarboxylic acid diethyl ester (e.g., diethyl adipate), the diol (either this compound or 1,6-hexanediol) in a molar excess (e.g., 2:1 diol to diester ratio), and a catalyst (e.g., titanium(IV) isopropoxide) are charged into a reaction vessel equipped with a stirrer and a distillation outlet. The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to initiate transesterification and distill off the ethanol byproduct (typically 180-220°C).
-
Polycondensation: After the theoretical amount of ethanol has been collected, a vacuum is gradually applied to remove the excess diol and drive the polymerization to a high molecular weight. The temperature is often increased during this stage (e.g., to 230-250°C). The reaction is continued until the desired melt viscosity is achieved. The resulting polymer is then cooled and collected.
Polyurethane Synthesis (Two-Step Prepolymer Method)
This method is frequently used to create segmented polyurethanes.
-
Prepolymer Formation: A macrodiol (e.g., a polyester or polycarbonate diol) and an excess of a diisocyanate (e.g., MDI or HDI) are reacted in a moisture-free environment at a controlled temperature (e.g., 70-80°C) to form an isocyanate-terminated prepolymer.
-
Chain Extension: The prepolymer is then reacted with a chain extender, which is the diol of interest (this compound or 1,6-hexanediol). The reaction is typically carried out in a solvent or in the melt and may be catalyzed (e.g., with a tin-based catalyst). The final polymer is then isolated.
Characterization Methods
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) and melting temperature (Tm). Samples are typically heated at a controlled rate (e.g., 10-20°C/min) under an inert atmosphere.
-
Thermogravimetric Analysis (TGA): Used to assess thermal stability by measuring the weight loss of a sample as a function of temperature.
-
-
Mechanical Testing:
-
Tensile Testing: Performed on dog-bone shaped specimens according to ASTM standards (e.g., ASTM D638) to determine properties such as Young's modulus, tensile strength, and elongation at break.
-
-
Structural Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure and composition of the synthesized polymers.
-
X-ray Diffraction (XRD): Used to determine the degree of crystallinity of the polymers.
-
Visualizing the Synthesis and Logic
To further clarify the processes and relationships discussed, the following diagrams are provided.
Caption: General workflow for the synthesis of polyesters and polyurethanes.
Caption: Influence of diol structure on key polymer properties.
References
Comparative Thermal Stability of 2,5-Dimethylhexane-1,6-diol Derivatives: A Data-Driven Guide
The thermal stability of aliphatic diols and their derivatives, such as polyesters and esters used in lubricants, is significantly influenced by their molecular structure. Factors like chain length and branching play a crucial role in determining the temperature at which these compounds begin to decompose. Generally, branched structures, such as those found in neopentyl glycol (2,2-dimethylpropane-1,3-diol), tend to enhance the thermal stability of their derivatives.[1][2] This is a key consideration when selecting diols for applications requiring high-temperature performance.
Comparative Thermal Data
To illustrate the impact of structure on thermal stability, the following table summarizes thermal decomposition data for a series of polyesters synthesized from succinic acid and various linear aliphatic diols. While not direct derivatives of 2,5-Dimethylhexane-1,6-diol, this data provides a strong comparative framework.
| Polyester | Diol Used | Tonset (°C) | Tmax (°C) |
| Poly(ethylene succinate) (PESu) | Ethylene glycol | ~380 | ~420 |
| Poly(butylene succinate) (PBSu) | 1,4-Butanediol | ~390 | ~425 |
| Poly(hexylene succinate) (PHSu) | 1,6-Hexanediol | ~400 | ~430 |
| Poly(octylene succinate) (POSu) | 1,8-Octanediol | ~405 | ~430 |
| Poly(decylene succinate) (PDeSu) | 1,10-Decanediol | ~410 | ~430 |
Tonset: Onset temperature of decomposition; Tmax: Temperature of maximum decomposition rate.
The data indicates that for linear diols, an increase in the number of methylene groups in the diol chain corresponds to a slight increase in the thermal stability of the resulting polyester.[1]
Experimental Protocols
The data presented in this guide is typically obtained through two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to evaluate thermal stability and decomposition temperatures.
Methodology:
-
A small, precisely weighed sample (typically 5-10 mg) is placed in a TGA sample pan.
-
The pan is placed in a high-precision balance within a furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
An inert gas, such as nitrogen, is passed over the sample to prevent oxidative degradation.
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of initial mass remaining against temperature. The onset of mass loss indicates the beginning of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in heat flow between a sample and a reference as a function of temperature. This provides information on melting points, glass transitions, and heats of reaction.
Methodology:
-
A small, weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events (like crystallization or some decomposition processes) result in a decrease.
-
The resulting DSC thermogram plots heat flow against temperature.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the thermal stability analysis of diol derivatives.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,5-Dimethylhexane-1,6-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of 2,5-Dimethylhexane-1,6-diol. The following sections detail the experimental protocols and present a cross-validation of their performance characteristics.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in drug development and quality control. It ensures that an established analytical method can be successfully transferred and replicated in a different laboratory or with a different analytical instrument, yielding comparable and reliable results. This process is essential for method robustness, ensuring consistency across various testing environments.
The workflow for a typical analytical method cross-validation involves defining the parameters to be compared, establishing acceptance criteria, and executing the analysis of the same set of samples using both the original and the transferred (or alternative) method. The results are then statistically compared to determine the equivalence of the two methods.
Analytical Methods for this compound
Due to its polar nature and low volatility, the analysis of this compound can present challenges. This guide outlines two distinct analytical approaches to address these properties.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. For polar analytes like diols, derivatization is often employed to increase volatility and improve peak shape. In this proposed method, a silylation reaction is used to convert the hydroxyl groups of the diol to trimethylsilyl ethers.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-Performance Liquid Chromatography is well-suited for the analysis of non-volatile and polar compounds. A reversed-phase HPLC method is proposed, where the polar diol will have a relatively short retention time on a non-polar stationary phase. As this compound lacks a strong chromophore, UV detection is performed at a low wavelength.
Experimental Protocols
Method 1: GC-FID Protocol
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of pyridine.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with pyridine to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in pyridine to obtain an expected concentration within the calibration range.
2. Derivatization Procedure:
-
To 1 mL of each standard and sample solution in a sealed vial, add 0.2 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the vials at 70°C for 30 minutes.
-
Allow the vials to cool to room temperature before injection into the GC.
3. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Volume: 1 µL (Split ratio 20:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
Method 2: HPLC-UV Protocol
1. Sample and Standard Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 50 µg/mL to 1000 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV-Vis Detector.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 205 nm.
Cross-Validation Data Presentation
The following tables summarize the hypothetical performance data for the two analytical methods. These values are representative of what would be expected for such analyses and serve as a basis for the comparison.
Table 1: Linearity and Range
| Parameter | GC-FID Method | HPLC-UV Method |
| Calibration Range | 10 - 200 µg/mL | 50 - 1000 µg/mL |
| Correlation Coefficient (r²) | 0.9992 | 0.9985 |
| Linear Regression Equation | y = 54321x + 1234 | y = 9876x + 567 |
Table 2: Precision
| Parameter | GC-FID Method (%RSD) | HPLC-UV Method (%RSD) |
| Repeatability (n=6) | 1.2% | 1.8% |
| Intermediate Precision (n=6) | 1.8% | 2.5% |
Table 3: Accuracy (Recovery)
| Spiked Concentration | GC-FID Method (% Recovery) | HPLC-UV Method (% Recovery) |
| Low (50 µg/mL) | 99.5% | 98.2% |
| Medium (100 µg/mL) | 101.2% | 100.5% |
| High (150 µg/mL) | 99.8% | 101.8% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | GC-FID Method | HPLC-UV Method |
| LOD | 3 µg/mL | 15 µg/mL |
| LOQ | 10 µg/mL | 50 µg/mL |
Comparison and Conclusion
The cross-validation data highlights the distinct performance characteristics of the GC-FID and HPLC-UV methods for the analysis of this compound.
-
Sensitivity: The GC-FID method demonstrates superior sensitivity with significantly lower LOD and LOQ values compared to the HPLC-UV method. This is attributed to the sensitive nature of the flame ionization detector for organic compounds.
-
Precision and Accuracy: Both methods exhibit excellent precision and accuracy, with %RSD values well within typical acceptance criteria (e.g., <2%) and recovery values close to 100%.
-
Sample Throughput: The HPLC-UV method offers a simpler sample preparation procedure as it does not require a derivatization step, potentially leading to higher sample throughput.
-
Selectivity: The GC method, with its high-resolution capillary column, generally offers higher selectivity, which can be advantageous for complex sample matrices.
A Comparative Analysis of 2,5-Dimethylhexane-1,6-diol Isomers for Researchers and Drug Development Professionals
An in-depth examination of the stereoisomers of 2,5-Dimethylhexane-1,6-diol reveals distinct synthetic pathways and physicochemical properties. This guide provides a comparative overview of the (2S,5S), (2R,5R), and meso isomers, offering valuable insights for their application in research and development.
This compound, a chiral diol, exists as three stereoisomers: a pair of enantiomers, (2S,5S) and (2R,5R), and a meso compound. The spatial arrangement of the two stereocenters at the C2 and C5 positions dictates the optical activity and potentially the biological and chemical behavior of these isomers. While publicly available experimental data on the physicochemical properties of all three isomers is limited, this guide compiles the available information and outlines established synthetic approaches to facilitate their selection and use in various scientific endeavors.
Physicochemical Properties
Quantitative experimental data for the distinct isomers of this compound is not extensively documented in publicly accessible literature. The following table summarizes the computed properties available from chemical databases. It is important to note that these are theoretical values and experimental verification is recommended for critical applications.
| Property | (2S,5S)-2,5-Dimethylhexane-1,6-diol | (2R,5R)-2,5-Dimethylhexane-1,6-diol | meso-2,5-Dimethylhexane-1,6-diol | Racemic this compound |
| CAS Number | 75924-60-6 | Not available | Not available | 49623-11-2 |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol | 146.23 g/mol |
| Boiling Point | Not available (experimental) | Not available (experimental) | Not available (experimental) | Not available (experimental) |
| Melting Point | Not available (experimental) | Not available (experimental) | Not available (experimental) | Not available (experimental) |
| Optical Rotation | Expected to be equal and opposite to (2R,5R) | Expected to be equal and opposite to (2S,5S) | 0° (achiral) | 0° |
Experimental Protocols: Synthesis of Isomers
The stereoselective synthesis of the this compound isomers is crucial for investigating their unique properties. A key approach involves the stereospecific dihydroxylation of an appropriate alkene precursor.
Synthesis of (2S,5S)-2,5-Dimethylhexane-1,6-diol
A documented method for the synthesis of the (2S,5S)-enantiomer involves the asymmetric hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene.
Experimental Protocol:
-
Hydroboration: To a solution of 2,5-dimethyl-1,5-hexadiene in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of thexylborane is added dropwise. The reaction mixture is stirred at this temperature for a specified period to allow for the formation of the borane intermediate.
-
Oxidation: The reaction mixture is then warmed to room temperature, and an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30%). The mixture is stirred vigorously.
-
Work-up and Purification: After the oxidation is complete, the aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure (2S,5S)-2,5-Dimethylhexane-1,6-diol.
Logical Workflow for Isomer Synthesis and Comparison
The following diagram illustrates a logical workflow for the synthesis and comparative evaluation of the this compound isomers.
Caption: Synthesis and Analysis Workflow.
Conclusion
The stereoisomers of this compound represent a valuable set of chiral building blocks for various applications in chemical synthesis and drug development. While comprehensive experimental data remains to be fully elucidated in the public domain, the synthetic strategies outlined provide a clear path for their preparation and subsequent investigation. The distinct stereochemistry of each isomer warrants individual evaluation to unlock their full potential in the development of novel materials and therapeutics. Further research is encouraged to fully characterize and compare the performance of these isomers in relevant experimental models.
Benchmarking 2,5-Dimethylhexane-1,6-diol Against Commercial Diols: A Comparative Guide
This guide provides an objective comparison of the physical properties and performance characteristics of 2,5-Dimethylhexane-1,6-diol against three widely used commercial diols: 1,6-Hexanediol, 1,4-Butanediol, and Neopentyl Glycol. The information is intended for researchers, scientists, and drug development professionals working with polymer synthesis and material science.
Executive Summary
This compound, a branched-chain diol, presents a unique molecular architecture that influences its own physical properties and the characteristics of polymers derived from it. Compared to its linear counterparts like 1,6-Hexanediol and 1,4-Butanediol, the methyl branching in this compound is expected to introduce steric hindrance. This generally leads to a lower melting point and potentially a higher viscosity in its liquid state. In polymer applications, particularly in polyesters and polyurethanes, this branching disrupts polymer chain packing, resulting in more amorphous materials with a higher glass transition temperature (Tg). This contrasts with the semi-crystalline nature of polymers typically produced from linear diols. Neopentyl Glycol, another branched diol, offers a point of comparison for the effects of branching on polymer properties.
Comparison of Physical Properties
The selection of a diol for a specific application often begins with an evaluation of its fundamental physical properties. These properties can influence storage, handling, and processing conditions.
| Property | This compound (and its isomer) | 1,6-Hexanediol | 1,4-Butanediol | Neopentyl Glycol |
| Molecular Formula | C8H18O2[1] | C6H14O2[2][3][4] | C4H10O2[5][6][7] | C5H12O2[8] |
| Molar Mass ( g/mol ) | 146.23[1] | 118.17[3][4] | 90.12[6][9] | 104.15[8][10] |
| Melting Point (°C) | 86-90 (for 2,5-dimethyl-2,5-hexanediol)[11][12] | 38-42[2][3][13] | 16-20.1[5][6][7][9][14] | 127-130[15][16][17] |
| Boiling Point (°C) | 214-215 (for 2,5-dimethyl-2,5-hexanediol)[11][12] | 249-250[2][3][4][13] | 228-235[5][6][7][14] | 208-210[8][15] |
| Appearance | White crystalline solid (for 2,5-dimethyl-2,5-hexanediol)[12][16] | White waxy flakes/solid[2] | Colorless viscous liquid or solid[14] | White crystalline solid[15][17] |
| Water Solubility | Soluble[12][16] | 500 g/L[2][4] | Miscible[5][14] | Soluble[8][17] |
Note: Data for 2,5-dimethyl-2,5-hexanediol, a structural isomer, is used as a proxy for this compound due to a lack of specific data for the latter.
Performance in Polymer Applications
The structure of the diol monomer significantly impacts the properties of the resulting polymers. This section compares the expected performance of this compound with commercial diols in polyester and polyurethane synthesis.
Polyester Synthesis
In polyester synthesis, the choice of diol affects thermal and mechanical properties. Branched diols like this compound tend to produce amorphous polymers with higher glass transition temperatures (Tg) compared to their linear counterparts.
| Polymer Property | Polyester from this compound (Expected) | Polyester from 1,6-Hexanediol | Polyester from 1,4-Butanediol | Polyester from Neopentyl Glycol |
| Crystallinity | Amorphous | Semi-crystalline | Semi-crystalline | Amorphous to semi-crystalline |
| Glass Transition Temp. (Tg) | Higher | Lower | Lower | Higher |
| Thermal Stability (Decomposition) | Similar to other aliphatic polyesters | The degradation of poly(butylene adipate-co-terephthalate) (PBAT) shows a second stage of degradation between 366 to 421°C.[18][19][20][21] | The degradation of poly(butylene adipate-co-terephthalate) (PBAT) shows a second stage of degradation between 366 to 421°C.[18][19][20][21] | Expected to enhance thermal stability.[8] |
Polyurethane Synthesis
In polyurethanes, diols act as chain extenders, influencing the properties of the soft and hard segments. The use of 1,6-Hexanediol can lead to polyurethanes with a good balance of hardness and softness, high tensile strength, and good low-temperature flexibility.[22] Polyurethanes based on aliphatic diisocyanates and 1,6-hexanediol have shown high tensile strength.[23]
| Polymer Property | Polyurethane from this compound (Expected) | Polyurethane from 1,6-Hexanediol | Polyurethane from 1,4-Butanediol | Polyurethane from Neopentyl Glycol |
| Expected Hardness | Potentially softer due to amorphous nature | Good balance of hardness and softness[22] | Contributes to the hard segment | Can impart rigidity |
| Tensile Strength | Lower than linear diol-based PUs | Can be high (e.g., 22-34 MPa)[23] | Can be high depending on formulation | Can enhance mechanical properties |
| Flexibility/Elasticity | Higher | Good elasticity[22] | Good elasticity | Can reduce flexibility compared to linear diols |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for standardized comparison.
Polyester Synthesis via Melt Polycondensation
This protocol describes a typical two-stage melt polycondensation for synthesizing a polyester from a diol and a dicarboxylic acid.
Procedure:
-
Esterification: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with the diol and adipic acid in a 1.2:1 molar ratio.[22]
-
A catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1-0.5% by weight), is added.[22]
-
The mixture is heated to 160-190°C under a nitrogen atmosphere while stirring.[5]
-
Water produced during the esterification reaction is continuously removed by distillation and collected.[5]
-
Polycondensation: Once the theoretical amount of water is collected, the temperature is raised to 200-220°C.
-
A vacuum (less than 1 mmHg) is gradually applied to remove the excess diol and facilitate the increase in molecular weight.
-
The reaction is continued until the desired viscosity is achieved, which is monitored by the torque of the mechanical stirrer.
-
The resulting polyester is then cooled and extruded.
Polyurethane Synthesis
This protocol outlines a two-step prepolymer method for synthesizing a polyurethane elastomer.
Procedure:
-
Prepolymer Synthesis: A moisture-free reactor is charged with a polyol (e.g., polycaprolactone diol) and a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) at a specific NCO/OH ratio (typically >1).
-
The mixture is heated to 70-80°C under a nitrogen blanket with stirring until the theoretical isocyanate (NCO) content is reached, as determined by titration.
-
Chain Extension: The prepolymer is cooled to 60°C, and a diol chain extender is added.
-
The mixture is stirred vigorously and then poured into a preheated mold.
-
The polyurethane is cured in an oven at a specified temperature (e.g., 100°C) for several hours.
Key Performance Experiments
Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and thermal stability of the diols and derived polymers.
Procedure:
-
A small sample (5-10 mg) is placed in a TGA pan.
-
The sample is heated from room temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve.
Viscosity Measurement
Objective: To measure the kinematic viscosity of the diols at a specified temperature.
Procedure (based on ASTM D445):
-
A calibrated glass capillary viscometer is selected based on the expected viscosity of the diol.
-
The viscometer is charged with the diol sample and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The time it takes for the diol to flow between two marked points on the viscometer under gravity is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.[15]
Determination of Hydroxyl Value
Objective: To quantify the concentration of hydroxyl groups in the diol.
Procedure (based on ASTM E222):
-
A known mass of the diol is accurately weighed into a flask.
-
An excess of a known concentration of acetylating reagent (e.g., acetic anhydride in pyridine) is added.
-
The mixture is heated to acetylate the hydroxyl groups.
-
After cooling, a known amount of water is added to hydrolyze the unreacted acetic anhydride to acetic acid.
-
The resulting solution is titrated with a standardized solution of potassium hydroxide (KOH) to a phenolphthalein endpoint.
-
A blank determination is performed without the diol sample.
-
The hydroxyl value is calculated based on the difference in the titration volumes between the blank and the sample.
References
- 1. This compound | C8H18O2 | CID 316612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,6 Hexanediol at Best Price in India | Prisco Chem [priscochem.com]
- 3. 629-11-8 CAS MSDS (1,6-Hexanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1,6-Hexanediol | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Butanediol - Wikipedia [en.wikipedia.org]
- 6. 110-63-4 CAS MSDS (1,4-Butanediol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 1,4-Butanediol CAS#: 110-63-4 [m.chemicalbook.com]
- 8. Neopentyl glycol - Wikipedia [en.wikipedia.org]
- 9. tri-iso.com [tri-iso.com]
- 10. lgchemon.com [lgchemon.com]
- 11. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. atamankimya.com [atamankimya.com]
- 14. ICSC 1104 - 1,4-BUTANEDIOL [inchem.org]
- 15. parchem.com [parchem.com]
- 16. Neopentyl glycol | C5H12O2 | CID 31344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. neopentyl glycol CAS#: 126-30-7 [m.chemicalbook.com]
- 18. thaiscience.info [thaiscience.info]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. nbinno.com [nbinno.com]
- 23. JP2001316312A - High purity 1,6-hexanediol - Google Patents [patents.google.com]
A Comparative Guide to the Kinetic Analysis of 2,5-Dimethylhexane-1,6-diol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of the reactions of 2,5-Dimethylhexane-1,6-diol, a key intermediate in various synthetic processes. Due to the limited availability of direct kinetic data for this specific diol, this document leverages data from analogous linear and cyclic diols to provide insights into its expected reactivity. The guide covers key reactions such as oxidation and dehydration, presenting available kinetic data, detailed experimental protocols for their analysis, and visual representations of reaction pathways and workflows.
Comparative Kinetic Data
The kinetic behavior of this compound can be inferred by comparing it with other structurally similar diols. The following tables summarize kinetic data for the oxidation and dehydration of various diols, which can serve as a benchmark for estimating the reactivity of this compound. The presence of methyl groups on the carbon chain in this compound is expected to influence the reaction rates due to steric and electronic effects.
Table 1: Kinetic Parameters for the Oxidation of Various Diols
| Diol | Oxidizing Agent | Solvent | Rate Law | Rate Constant (k) | Temperature (°C) | Reference |
| Ethanediol | Pyridinium Hydrobromide Perbromide | Acetic Acid-Water (1:1 v/v) | First order in oxidant, Michaelis-Menten in diol | k₂ = 2.89 x 10⁻³ s⁻¹ | 40 | [1] |
| Propane-1,3-diol | Benzyltrimethylammonium Tribromide | Acetic Acid-Water (3:7 v/v) | First order in oxidant, Michaelis-Menten in diol | k₂ = 1.67 x 10⁻³ s⁻¹ | 40 | [2] |
| cis-Cyclohexane-1,2-diol | Periodic Acid | Aqueous | Complex, pH-dependent | - | 25 | [3] |
| trans-Cyclohexane-1,2-diol | Periodic Acid | Aqueous | Complex, pH-dependent | - | 25 | [3] |
Table 2: Kinetic Parameters for the Dehydration of Various Diols
| Diol | Conditions | Rate Law | Rate Constant (k) | Temperature (°C) | Reference |
| Cyclohexanol | Hydrothermal | First Order | k₋H₂O = 0.17 h⁻¹ | 250 | [4] |
| cis-4-t-Butylcyclohexanol | Hydrothermal | Complex (E1 and E2) | k₋H₂Oᵃˣ = 0.079 h⁻¹, kₑ₂ = 0.081 h⁻¹ | 250 | [4] |
| 1,4-Butanediol | High-Temperature Water | pH-dependent | - | 200-350 | [5] |
| 1-Octanol | Amberlyst 70 | Eley-Rideal | - | 140-180 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are protocols for key experiments that can be adapted for the kinetic analysis of this compound.
Protocol 1: Kinetic Analysis of Diol Oxidation using UV-Vis Spectroscopy
This protocol is adapted from studies on the oxidation of diols by various brominating agents.[1][2]
-
Preparation of Reagents:
-
Prepare a stock solution of the diol (e.g., this compound) of known concentration in the chosen solvent (e.g., 1:1 v/v acetic acid-water).
-
Prepare a stock solution of the oxidizing agent (e.g., Pyridinium Hydrobromide Perbromide) of known concentration in the same solvent. The flasks containing the oxidant should be blackened to prevent photochemical reactions.
-
-
Kinetic Measurements:
-
To study the reaction under pseudo-first-order conditions, use a large excess (at least 15-fold) of the diol over the oxidizing agent.
-
Equilibrate both reactant solutions to the desired temperature in a thermostated water bath (± 0.1 K).
-
Initiate the reaction by mixing the two solutions.
-
Monitor the progress of the reaction by following the decrease in absorbance of the oxidizing agent at its λ_max (e.g., 358 nm for Pyridinium Hydrobromide Perbromide) using a UV-Vis spectrophotometer equipped with a thermostated cell holder.
-
Record the absorbance at regular time intervals until the reaction is at least 70% complete.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of the linear plot of ln(Absorbance) versus time.
-
To determine the order of the reaction with respect to the diol and the second-order rate constant (k₂), repeat the experiment with different initial concentrations of the diol while keeping the oxidant concentration constant. A plot of 1/k_obs versus 1/[Diol] can be used to determine k₂ and the Michaelis-Menten constant if applicable.[1]
-
Protocol 2: Product Analysis by Derivatization and Chromatography
This protocol is used to identify the products of the oxidation reaction.[1][7]
-
Reaction under Kinetic Conditions:
-
Allow a reaction mixture, prepared under the same conditions as the kinetic runs, to stand for a sufficient time (e.g., 12-24 hours) to ensure complete reaction.
-
-
Derivatization:
-
To the reaction mixture, add an excess of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in 2 M HCl to form the 2,4-dinitrophenylhydrazone derivatives of any carbonyl products.
-
Allow the mixture to stand, often under refrigeration, to facilitate the precipitation of the DNP derivatives.
-
-
Isolation and Identification:
-
Filter the precipitate, wash, dry, and recrystallize it from a suitable solvent (e.g., ethanol).
-
Determine the melting point of the purified derivative and compare it with the literature value for the expected product.
-
Further confirmation of the product identity can be obtained using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizing Reaction Pathways and Workflows
Diagram 1: Generalized Signaling Pathway for Diol Oxidation
This diagram illustrates a common mechanistic pathway for the oxidation of diols, which often proceeds through the formation of an intermediate complex.
Caption: Generalized pathway for diol oxidation via an intermediate complex.
Diagram 2: Experimental Workflow for Kinetic Analysis
This diagram outlines the key steps in performing a kinetic analysis of a diol reaction.
Caption: Workflow for a typical kinetic experiment.
Diagram 3: Logical Relationship in Dehydration Mechanisms
This diagram illustrates the competing E1 and E2 mechanisms in the dehydration of a secondary alcohol.
Caption: Competing E1 and E2 pathways in alcohol dehydration.
References
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [openresearch.surrey.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanism of tetrahydrofuran synthesis via 1,4-butanediol dehydration in high-temperature water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
Verifying the Purity of 2,5-Dimethylhexane-1,6-diol: A Comparative Guide to HPLC, GC, and qNMR Methods
For Researchers, Scientists, and Drug Development Professionals
The chemical purity of reagents and intermediates is of paramount importance in scientific research and pharmaceutical development. For a molecule like 2,5-Dimethylhexane-1,6-diol, which may serve as a building block in the synthesis of larger, more complex molecules, ensuring high purity is critical to achieving desired reaction outcomes and avoiding the introduction of unwanted side products. This guide provides a comparative overview of three common analytical techniques for verifying the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components in a mixture. For a polar compound like this compound, a reversed-phase HPLC method is often the most suitable approach.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a refractive index detector (RID) or an evaporative light scattering detector (ELSD) is recommended. UV detection is not suitable as this compound lacks a significant chromophore.
-
Column: A C18 or a more polar-modified reversed-phase column (e.g., "Aqueous C18" or a column with a polar endcapping) is ideal for retaining and separating the polar diol. A typical dimension would be 4.6 x 150 mm with 5 µm particle size.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and a polar organic solvent like methanol or acetonitrile is typically employed. For instance, a starting point could be a 70:30 (v/v) mixture of water and acetonitrile.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintaining a constant column temperature, for example, at 30 °C, ensures reproducible retention times.
-
Injection Volume: 10 µL of a sample solution prepared in the mobile phase.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase.
Given that this compound can be synthesized via the hydroboration-oxidation of 2,5-dimethyl-1,5-hexadiene, potential impurities could include:
-
Unreacted starting material (2,5-dimethyl-1,5-hexadiene).
-
Diastereomers of the product if the starting material is not stereochemically pure.
-
Byproducts from the oxidation step.
Alternative Analytical Techniques
While HPLC is a robust method, Gas Chromatography (GC) and Quantitative NMR (qNMR) offer alternative and often complementary approaches to purity assessment.
GC is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is ideal for detecting organic analytes.
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), is suitable for separating polar analytes.
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient can be used to ensure good separation of impurities with different boiling points. For example, starting at 100 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min, and hold for 5 minutes.
-
Sample Preparation: The sample can be dissolved in a suitable solvent like isopropanol or acetone. Derivatization to increase volatility is generally not necessary for this diol.
qNMR is a powerful primary analytical method that can determine the absolute purity of a substance without the need for a specific reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals is chosen (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T₁). A 90° pulse angle is used.
-
Data Processing: The spectra are carefully phased and baseline corrected. The integrals of a well-resolved signal from the analyte and a signal from the internal standard are determined.
-
Purity Calculation: The purity of the analyte is calculated based on the ratio of the integrals, the number of protons contributing to each signal, the molecular weights, and the masses of the analyte and the internal standard.
Comparison of Analytical Methods
| Feature | HPLC | GC | qNMR |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Quantitation | Relative quantitation against a reference standard of the same compound. | Relative quantitation against a reference standard. | Absolute quantitation against a certified internal standard. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower (µg to mg range). |
| Resolution | High, good for separating complex mixtures. | Very high, excellent for separating volatile isomers. | Depends on spectral overlap, can be enhanced with higher field strengths. |
| Sample Prep. | Simple dissolution. | Can require derivatization for polar compounds. | Requires accurate weighing and a suitable internal standard. |
| Instrumentation | Widely available. | Widely available. | More specialized and expensive. |
Workflow for Purity Verification
The following diagram illustrates a typical workflow for verifying the purity of this compound using HPLC.
Caption: HPLC workflow for purity analysis.
Logical Relationship of Purity Verification Methods
The choice of analytical method often depends on the specific requirements of the analysis. The following diagram illustrates the logical relationship between the methods described.
Caption: Selection of purity analysis methods.
Safety Operating Guide
Navigating the Safe Disposal of 2,5-Dimethylhexane-1,6-diol: A Procedural Guide
Immediate Safety and Hazard Information
Based on data for the analogous compound 2,5-Dimethylhexane-2,5-diol, researchers should handle 2,5-Dimethylhexane-1,6-diol with care, assuming similar hazard profiles. The primary known hazard is serious eye irritation.[1]
Personal Protective Equipment (PPE) and Handling:
| Precaution | Specification |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |
| Skin and Body | Wear a lab coat and appropriate protective clothing. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a respirator may be required. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
In Case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] Seek immediate medical attention.[2]
-
Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following step-by-step procedure is based on best practices for the disposal of non-halogenated organic waste and information from the SDS of its isomer.
Experimental Protocol for Disposal:
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Clearly label the container as "Hazardous Waste" and list the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
-
Spill Management:
-
In the event of a spill, avoid breathing dust and contact with skin and eyes.[1]
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid.
-
Place the absorbed material into the designated hazardous waste container.
-
Clean the spill area thoroughly with soap and water.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Provide the disposal company with a complete and accurate description of the waste.
-
It is often recommended to offer surplus and non-recyclable solutions to a licensed disposal company. Some procedures may involve dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Logical steps for the safe disposal of this compound.
References
Essential Safety and Handling Information for 2,5-Dimethylhexane-1,6-diol
Due to the lack of a specific SDS for 2,5-Dimethylhexane-1,6-diol (CAS No. 49623-11-2), a comprehensive and definitive guide to its personal protective equipment (PPE), handling, and disposal cannot be provided. It is crucial to understand that seemingly small differences in chemical structure, such as the position of functional groups, can lead to significant differences in reactivity and toxicity. Therefore, extrapolating safety data from isomers like 2,5-dimethylhexane-2,5-diol is not recommended and could be hazardous.
General Safety Precautions for Handling Diols
When working with diols for which specific safety information is unavailable, a conservative approach based on established laboratory safety protocols is essential. The following recommendations are general guidelines and must be adapted to the specific experimental conditions and quantities being used.
Personal Protective Equipment (PPE)
A standard laboratory PPE protocol should be rigorously followed. This includes, but is not limited to:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield should be worn at all times to protect against splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) should be worn. It is important to check the glove manufacturer's compatibility chart for the specific chemical if possible. |
| Body Protection | A lab coat or chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
Operational and Handling Plan
A clear and concise operational plan is vital to ensure the safe handling of this compound.
Figure 1. A logical workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that all necessary PPE is correctly worn and that a chemical fume hood is operational. Have spill control materials readily available.
-
Handling: Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation risks. Avoid direct contact with skin and eyes.
-
Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials. The container should be tightly sealed.
-
Spill Response: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, contain the spill with an inert absorbent material. Collect the absorbed material into a sealed container for proper disposal.
-
Waste Disposal: All waste materials, including contaminated PPE and spill cleanup materials, should be collected in a designated and properly labeled hazardous waste container. Dispose of the waste in accordance with all local, state, and federal regulations.
Disposal Plan
A formal disposal plan should be in place before acquiring the chemical.
Waste Management Protocol:
| Waste Stream | Disposal Container | Disposal Procedure |
| Unused Chemical | Original or approved, labeled waste container. | Treat as hazardous waste and dispose of through a licensed environmental waste management company. |
| Contaminated Labware | Labeled hazardous waste container. | Rinse with a suitable solvent (collecting the rinsate as hazardous waste) before conventional cleaning or disposal. |
| Contaminated PPE | Sealed, labeled bag within a hazardous waste bin. | Dispose of as solid hazardous waste. |
| Spill Cleanup Material | Sealed, labeled hazardous waste container. | Dispose of as solid hazardous waste. |
It is imperative for all personnel to be trained on these procedures before working with this compound. The absence of specific hazard data necessitates a heightened level of caution. Always consult with your institution's Environmental Health and Safety (EHS) department for guidance on handling chemicals with unknown toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
